Product packaging for AT2 receptor ligand-1(Cat. No.:)

AT2 receptor ligand-1

Cat. No.: B12364388
M. Wt: 537.7 g/mol
InChI Key: VVDMNYKDRYOQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT2 receptor ligand-1, also referred to in research as compound 14, is a potent and selective non-peptide agonist for the angiotensin II type 2 (AT2) receptor, demonstrating high affinity binding with a Ki value of 4.9 nM . This compound is of significant interest to researchers investigating the protective arm of the renin-angiotensin system (RAS). The AT2 receptor is a G protein-coupled receptor (GPCR) that is known to counterbalance many of the physiological effects mediated by the angiotensin II type 1 (AT1) receptor, such as vasoconstriction, proliferation, and inflammation . Activation of the AT2 receptor by this ligand is associated with potentially beneficial pathways, including vasodilation, promotion of apoptosis, inhibition of cell growth, and stimulation of neuronal regeneration . The compound has been noted for its high stability in microsomal assays, indicating promising metabolic stability for research applications . While AT2 receptor expression is high in fetal tissues, it is lower in adults and is upregulated in various pathological states such as heart failure, vascular injury, and wound healing, making this ligand a valuable tool for exploring tissue repair, regeneration, and cardiovascular protection mechanisms . This product is intended for research purposes only and is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N5O3S2 B12364388 AT2 receptor ligand-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31N5O3S2

Molecular Weight

537.7 g/mol

IUPAC Name

3-[3-[2-(2-tert-butylimidazol-1-yl)acetyl]phenyl]-5-(2-methylpropyl)-N-pyrimidin-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C27H31N5O3S2/c1-18(2)14-21-16-22(24(36-21)37(34,35)31-26-29-10-7-11-30-26)19-8-6-9-20(15-19)23(33)17-32-13-12-28-25(32)27(3,4)5/h6-13,15-16,18H,14,17H2,1-5H3,(H,29,30,31)

InChI Key

VVDMNYKDRYOQME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(S1)S(=O)(=O)NC2=NC=CC=N2)C3=CC(=CC=C3)C(=O)CN4C=CN=C4C(C)(C)C

Origin of Product

United States

Molecular Pharmacology of At2 Receptor Ligand Interactions

Ligand Binding and Selectivity Profiles of AT2 Receptor Ligands

The interaction of various ligands with the AT2 receptor is defined by their binding affinity and selectivity over the AT1 receptor. These characteristics are crucial for understanding their function and for the development of therapeutic agents targeting the AT2 receptor. portlandpress.comnih.gov

High-Affinity Binding Characteristics

The endogenous peptide angiotensin II (Ang II) binds with high affinity to both AT1 and AT2 receptors. nih.govnih.gov Several synthetic ligands also exhibit high-affinity binding to the AT2 receptor. For instance, the peptide agonist CGP42112 and the non-peptide agonist C21 bind with high affinity, displaying IC50 values of 0.23 nM and 2.29 nM, respectively. portlandpress.com The antagonist PD123319 also shows high-affinity binding with an IC50 of 5.6 nM. portlandpress.com The affinity of these ligands can be influenced by factors such as the presence of reducing agents, which can increase both the affinity and avidity of the AT2 receptor for its ligands by breaking disulfide bonds within the receptor structure. guidetopharmacology.org

Selectivity Ratios for AT2R over AT1R

A critical aspect of AT2 receptor ligands is their selectivity over the AT1 receptor, which allows for the specific study and modulation of AT2 receptor functions. Classical AT2R ligands are noted for being highly selective, often with over a 1000-fold preference for the AT2R compared to the AT1R. portlandpress.com

The peptide agonist CGP42112 demonstrates remarkable selectivity, with some studies reporting a selectivity of over 40,000-fold for the AT2 receptor over the AT1 receptor. portlandpress.com Similarly, the non-peptide agonist Compound 21 (C21) shows a high selectivity of approximately 4,000-fold for the AT2 receptor. portlandpress.com Even endogenous peptides like Angiotensin IV (Ang IV) exhibit significant selectivity, being 200-fold more selective for the AT2 receptor. portlandpress.comportlandpress.com In contrast, some ligands, like Compound 2, are considered dual ligands with only about a 10-fold selectivity for the AT2R over the AT1R. nih.gov

LigandAT2R Selectivity over AT1R (Fold)Reference
CGP42112>40,000 portlandpress.com
Compound 21 (C21)~4,000 portlandpress.com
Angiotensin IV (Ang IV)200 portlandpress.comportlandpress.com
Angiotensin-(1-7)40 portlandpress.com
Angiotensin III (Ang III)33 portlandpress.com
Angiotensin II (Ang II)15 portlandpress.com
Compound 2~10 nih.gov

Endogenous Angiotensin Peptides as AT2R Ligands (Ang II, Ang III, Ang-(1-7))

While Angiotensin II (Ang II) is the primary endogenous ligand for both AT1 and AT2 receptors, other angiotensin peptides also interact with the AT2 receptor, often with notable selectivity. nih.govportlandpress.com Ang II itself displays a high affinity for the AT2 receptor. nih.govportlandpress.com

Angiotensin III (Ang III), a metabolite of Ang II, has a similar affinity to Ang II at the AT2 receptor but exhibits a 33-fold selectivity for the AT2R over the AT1R. portlandpress.com Some research suggests that Ang III may be a key endogenous agonist for the AT2 receptor in specific tissues like the kidney. portlandpress.commdpi.com

Angiotensin-(1-7) binds to the AT2 receptor with a medium affinity (IC50: 2.46 × 10−7 M) and demonstrates a 40-fold selectivity for the AT2R over the AT1R. portlandpress.comportlandpress.com However, the primary receptor for Ang-(1-7) is considered to be the Mas receptor. portlandpress.comscientificarchives.com Angiotensin IV (Ang IV) also binds to the AT2 receptor with high affinity, though lower than Ang II, and shows a 200-fold selectivity over the AT1R. portlandpress.com

Characterization of Synthetic AT2R Agonists (e.g., CGP42112, C21)

Synthetic agonists have been instrumental in elucidating the functions of the AT2 receptor.

CGP42112 is a peptide-based agonist that has been widely used in research. nih.gov It binds to the AT2 receptor with very high affinity (IC50 = 0.23 nM) and selectivity. portlandpress.comnih.gov Initially, its classification was debated, with some studies suggesting it was a partial agonist or even an antagonist. rug.nlnih.gov However, a comprehensive review of the literature has led to its characterization as a full agonist at the AT2 receptor. rug.nlnih.gov

C21 , also known as Compound 21, is the first non-peptide, selective AT2 receptor agonist to be discovered. acs.org It possesses high affinity for the AT2 receptor (Ki = 0.4 nM) and is highly selective. nih.gov C21 has been shown to be a full agonist at the AT2 receptor, with an efficacy comparable to that of Ang II. nih.gov Its development has been a significant step forward, providing a drug-like tool to investigate the therapeutic potential of AT2 receptor activation. mdpi.comacs.org

Characterization of Synthetic AT2R Antagonists (e.g., PD123319, EMA401)

Synthetic antagonists are crucial for blocking the effects of AT2 receptor activation and for differentiating its functions from those of the AT1 receptor.

PD123319 is a non-peptide, selective AT2 receptor antagonist. ahajournals.org It binds with high affinity to the AT2 receptor, although its affinity is lower than that of the agonist CGP42112. portlandpress.com While widely regarded as an antagonist, some recent studies have suggested that PD123319 may possess partial agonist properties under certain conditions. rug.nlnih.govrug.nl

EMA401 is another selective, non-peptide AT2 receptor antagonist. dovepress.commdpi.com It is the S-enantiomer of the racemate EMA400 and has a high affinity and selectivity for the AT2 receptor. dovepress.com EMA401 has been investigated for its potential therapeutic effects, particularly in the context of neuropathic pain. rug.nldovepress.com Similar to PD123319, recent functional assays have indicated that EMA401 may also exhibit partial agonistic activity at the AT2 receptor. nih.govrug.nl

Dual AT1R/AT2R Ligands

Some compounds exhibit significant affinity for both AT1 and AT2 receptors, and are thus classified as dual ligands. An example is Compound 2 , a small-molecule ligand that binds to both receptors with high affinity, showing only a modest 10-fold selectivity for the AT2R. nih.gov Structural studies have revealed that although these dual ligands share a common scaffold with selective ligands, their binding orientation and interactions within the receptor binding pockets differ significantly between the AT1 and AT2 receptors. nih.govresearchgate.net The study of these dual ligands provides valuable insights into the structural basis of ligand selectivity and the functional diversity of angiotensin receptors. nih.govmcw.edu

The Angiotensin II Type 2 (AT2) receptor is a component of the renin-angiotensin system that often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov While the AT1 receptor is known for its role in vasoconstriction and blood pressure elevation, the AT2 receptor is associated with vasodilation, anti-inflammatory, anti-fibrotic, and neuroprotective effects. mdpi.com The molecular pharmacology of ligand interactions with the AT2 receptor is complex, involving both endogenous peptides and a growing number of synthetic small molecules.

The endogenous ligand for both AT1 and AT2 receptors is the octapeptide Angiotensin II (Ang II). nih.gov However, Ang II does not discriminate between the two receptor subtypes. guidetopharmacology.org Significant research has been dedicated to developing selective ligands for the AT2 receptor to harness its therapeutic potential. These ligands can be broadly categorized as agonists or antagonists. One such potent ligand is "AT2 receptor ligand-1" (also referred to as compound 14 in specific literature), which demonstrates high affinity for the AT2 receptor with a reported Ki value of 4.9 nM. medchemexpress.com

The discovery of the first non-peptide AT2 receptor agonist, C21, marked a significant milestone in the field. mdpi.combohrium.com This compound, and others like it, have been instrumental in elucidating the signaling pathways and physiological roles of the AT2 receptor, which appear to be largely independent of traditional G-protein coupling and β-arrestin recruitment that characterize AT1 receptor signaling. nih.govnih.gov Instead, AT2 receptor activation is often linked to the activation of protein phosphatases. nih.gov

The affinity and selectivity of ligands for the AT2 receptor are determined by specific molecular interactions within the ligand-binding pocket. For instance, the affinity of ligands can be significantly altered by the presence of certain chemical moieties, a concept explored in detail in Structure-Activity Relationship (SAR) studies. The AT2 receptor's ligand-binding pocket has unique features that differentiate it from the AT1 receptor, allowing for the design of highly selective compounds. nih.gov

Crystal Structures of the AT2R-Ligand Complexes

The determination of the crystal structure of the human AT2 receptor has provided invaluable insights into its function and interaction with various ligands. nih.govuniprot.org To date, several crystal structures of the AT2 receptor in complex with different ligands have been solved, revealing the receptor in an active-like conformation. nih.govrcsb.orgrcsb.org These structures show that even when bound to antagonists, the AT2 receptor can adopt a conformation that resembles the active state of other G protein-coupled receptors (GPCRs). nih.gov

Key crystal structures that have been instrumental in understanding AT2R-ligand interactions include:

AT2R in complex with an AT2R-selective ligand (Compound 1) and an AT1R/AT2R-dual ligand (Compound 2): These structures revealed that the AT2 receptor adopts an active-like conformation, characterized by an outward movement of the intracellular end of transmembrane helix VI. nih.gov However, a non-canonical position of helix VIII was observed, which appears to block the recruitment of G proteins and β-arrestins, explaining the atypical signaling of the AT2R. nih.gov

AT2R in complex with the endogenous peptide Angiotensin II: This structure provided a view of how the natural ligand binds and activates the receptor. rcsb.orgresearchgate.net The interaction of Ang II at the bottom of the ligand-binding pocket, particularly with residue Met128, is suggested to be crucial for receptor activation. rcsb.org

AT2R in complex with [Sar¹, Ile⁸]AngII: This structure, solved at 3.2 Å resolution, showed the peptide analog interacting with both a 'core' binding domain, shared with small-molecule ligands, and an 'extended' binding domain. nih.govuniprot.org

AT2R in complex with EMA401: The structure of the AT2R bound to the antagonist EMA401 also showed the receptor in an active-like state, with helix VIII preventing G-protein or β-arrestin binding. rcsb.org

These crystal structures provide a static snapshot of the receptor-ligand interactions, forming the basis for more dynamic studies and for the rational design of new, more potent, and selective AT2R ligands.

Conformational States and Receptor Activation Mechanisms

The AT2 receptor exhibits unique conformational dynamics and activation mechanisms that distinguish it from the AT1 receptor and many other GPCRs. Crystal structures consistently show the AT2 receptor in an "active-like" state, even when bound to antagonists. nih.govnih.gov This suggests a predisposition for a relaxed or constitutively active-like conformation. nih.govrug.nl

The activation of the AT2 receptor by an agonist like Ang II induces conformational changes, particularly in the transmembrane helices. A key feature of GPCR activation is the outward displacement of the intracellular end of transmembrane helix 6 (TM6). nih.govresearchgate.net In the AT2 receptor, this movement is observed, creating a potential binding site for intracellular signaling partners. nih.gov However, the simultaneous inward displacement of helix VII and the non-canonical positioning of helix VIII appear to sterically hinder the coupling to canonical G proteins and β-arrestins. nih.govnih.gov This structural arrangement is consistent with the observation that AT2R signaling often proceeds through alternative, G protein-independent pathways. researchgate.net

The binding of different ligands can stabilize distinct conformational states of the receptor. Molecular dynamics simulations have shown that the endogenous agonist Ang II is more effective at stabilizing the active-state conformation of the AT2 receptor compared to other ligands like Ang 1-7. biorxiv.orgbiorxiv.org Specifically, Ang II binding reduces the flexibility of TM6 and helix 8, which is thought to promote a more stable and prolonged active state, thereby enhancing intracellular signaling. biorxiv.orgbiorxiv.org

The mechanism of activation is not solely dependent on the orthosteric binding site. Evidence suggests the presence of allosteric sites that can modulate receptor function. For instance, an antibody fragment used to stabilize the AT2R for crystallization acted as a positive allosteric modulator. nih.govuniprot.org Furthermore, the breaking of disulfide bonds in the extracellular region of the receptor can increase ligand affinity, indicating that the receptor's conformation is sensitive to its local environment. guidetopharmacology.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the dynamic nature of AT2 receptor-ligand interactions. biorxiv.org These methods complement the static images provided by crystallography by allowing researchers to observe the conformational changes of the receptor over time and to predict the binding modes and affinities of various ligands. diva-portal.orgnih.gov

Homology modeling was initially used to construct three-dimensional models of the AT2 receptor before the first crystal structures were available. These models were instrumental in early docking studies to predict how ligands might bind and to guide the design of new compounds.

With the availability of crystal structures, MD simulations have been employed to refine our understanding of receptor activation and ligand binding. nih.govbiorxiv.org For example, MD simulations of the AT2 receptor in complex with agonists like Ang II and Ang 1-7 have revealed that both ligands stabilize the active state, but Ang II does so more effectively by reducing the flexibility of key regions like TM6 and helix 8. biorxiv.orgbiorxiv.org These simulations have also identified specific residues that are critical for ligand binding and receptor stability through the formation of hydrogen bonds, salt bridges, and hydrophobic contacts. biorxiv.org

Free energy perturbation (FEP) calculations, a type of computational simulation, have been used to predict the binding affinities of a series of AT2R agonists, including peptides and peptidomimetics. nih.govnih.gov These calculations helped to identify the bioactive conformation and the key pharmacophoric points responsible for the interaction with the receptor. nih.gov

Furthermore, computational studies have been used to investigate the potential impact of single nucleotide polymorphisms (SNPs) on the binding of small molecules like the agonist C21 and the antagonist EMA401 to the AT2R. tandfonline.com These studies can help to predict how genetic variations might affect individual responses to drugs targeting the AT2 receptor. tandfonline.com

Structure-Activity Relationship (SAR) Studies of AT2R Ligands

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and have been extensively applied to the development of selective AT2 receptor ligands. bohrium.comresearchgate.net These studies systematically modify the chemical structure of a lead compound to understand how different functional groups and scaffolds influence its binding affinity and efficacy at the receptor.

The development of non-peptide AT2R ligands, such as the agonist C21 and the antagonist C38, has been a major focus of SAR studies. mdpi.com These studies have revealed that even minor structural modifications can have a profound impact on a ligand's activity, sometimes converting an agonist into an antagonist. rsc.org

Key Pharmacophores and Ligand Scaffold Modulations

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For AT2 receptor ligands, several key pharmacophoric elements have been identified through SAR studies.

For many non-peptide ligands, a central biaryl or phenylthiophene scaffold is a common feature. mdpi.combohrium.com However, research has explored replacing these with other scaffolds, such as phenylthiazole. bohrium.comnih.gov While direct replacement of the phenylthiophene in C21 with a phenylthiazole led to a decrease in AT2R affinity, further modifications to the scaffold and its substituents could recover and even improve potency. bohrium.comnih.gov

The imidazole (B134444) ring, or a similar nitrogen-containing heterocycle, is another crucial component of many selective AT2R ligands. acs.org Modifications to this part of the molecule have been shown to be a strong determinant of AT2 selectivity. acs.org Rigidification of the flexible isobutyl side chain, a common feature in many AT2R ligands, by incorporating it into an indane scaffold has also been shown to produce ligands with high affinity. rsc.org

Impact of Specific Chemical Moiety Modifications on AT2R Affinity and Efficacy

Detailed SAR studies have pinpointed the effects of specific chemical modifications on AT2R binding and function.

Substituents on the imidazole ring: The introduction of small, bulky alkyl groups, such as a tert-butyl or an isopropyl group, at the 2-position of the imidazole ring has been shown to significantly improve AT2R affinity. nih.govresearchgate.net

The sulfonamide linker: The nature of the group attached to the sulfonamide is also important. For instance, different alkyloxycarbonyl groups can affect both affinity and metabolic stability. researchgate.netresearchgate.net

The biphenyl (B1667301)/phenylthiophene core: Modifications to this central scaffold can switch the pharmacological profile of a ligand. For example, the different substitution pattern on the biphenyl core is a key differentiator between the agonist C21 and the antagonist C38.

Peptide modifications: For peptide-based ligands, truncations of the Ang II sequence and the incorporation of turn mimetics have been successful strategies to create smaller, more selective AT2R agonists. bohrium.comacs.orgacs.org For example, replacing the Tyr⁴-Ile⁵ segment of Ang II with a γ-turn mimetic resulted in pseudopeptides with high AT2R affinity and selectivity. acs.org

These detailed SAR studies provide a roadmap for the rational design of novel AT2 receptor ligands with desired pharmacological properties.

Intracellular Signaling Cascades Mediated by At2 Receptor Ligand Activation

G Protein-Dependent Signaling Pathways

While historically debated, accumulating evidence confirms that the AT2 receptor can couple to heterotrimeric G proteins, although its methods and consequences differ significantly from typical GPCRs. ahajournals.orgahajournals.orgnih.gov This coupling is a key component of its signaling repertoire, initiating downstream effects that often oppose those mediated by the AT1 receptor. nih.gov

Involvement of Giα2 and Giα3 Subunits

A primary G protein-dependent pathway for the AT2 receptor involves its interaction with inhibitory G proteins, specifically the Giα2 and Giα3 subunits. nih.govnih.gov Studies utilizing co-immunoprecipitation techniques have demonstrated that the AT2 receptor selectively associates with Giα2 and Giα3 in membranes from the rat fetus. nih.govahajournals.orgembopress.org This coupling occurs via the third intracellular loop of the receptor. nih.gov

Activation of the AT2 receptor triggers the activation of these Gi protein subunits. ahajournals.org In vitro reconstitution experiments have shown that the ligand-activated AT2 receptor stimulates GTPγS binding to Gi and Go, but not to Gs or Gq, providing direct evidence for the activation of αi and αo subunits. ahajournals.org The physiological relevance of this interaction is supported by findings that in certain cell types, such as rat hippocampal neurons, the effects of the AT2 receptor can be blocked by pertussis toxin (PTX), a known inhibitor of Gi/o proteins. ahajournals.orgahajournals.org This Gi-mediated pathway is linked to the inactivation of extracellular signal-regulated kinases (ERK), contributing to the growth-inhibitory effects of the AT2 receptor. ahajournals.org

Activation of Gαs

The relationship between the AT2 receptor and the stimulatory G protein subunit, Gαs, presents a more intricate and non-traditional signaling mechanism. ahajournals.orgahajournals.org While some studies indicate the AT2 receptor can couple to Gαs, it does not appear to follow the conventional pathway of adenylyl cyclase activation. ahajournals.orgahajournals.orgbioscientifica.com Instead, Gαs seems to function as a crucial scaffolding protein. nih.govbioscientifica.com

Research has revealed that in its basal state, the AT2 receptor can form a pre-assembled complex with both Gαs and the protein phosphatase SHP-1. nih.govbioscientifica.com The presence of Gαs is essential for this association and for the subsequent activation of SHP-1 upon ligand binding. nih.gov When Ang II stimulates the receptor, the complex undergoes a conformational change, leading to the dissociation and activation of SHP-1. nih.govbioscientifica.com This activation of SHP-1 can occur independently of Gα protein activation (GDP-GTP exchange), highlighting a novel role for Gαs in facilitating signal transduction for a GPCR, distinct from the classic paradigm of heterotrimeric G protein signaling. nih.govpnas.org

G Protein-Independent Signaling Pathways

A significant portion of AT2 receptor signaling occurs independently of G protein activation. core.ac.uknih.govfrontiersin.org These pathways are characterized by a unique structural conformation of the receptor and its interaction with a distinct set of intracellular binding partners.

Lack of β-Arrestin Recruitment and Receptor Internalization

Unlike the vast majority of GPCRs, including the AT1 receptor, the AT2 receptor does not appear to recruit β-arrestins upon agonist stimulation. mdpi.combiorxiv.orgfrontiersin.org This is a critical distinction, as β-arrestin binding is a canonical step in receptor desensitization and internalization for most GPCRs. frontiersin.orgnih.gov

The structural basis for this anomaly lies in the receptor's conformation. nih.govahajournals.org The crystal structure of the human AT2 receptor reveals that its intracellular helix VIII is oriented in a way that sterically hinders the binding of both G proteins and β-arrestins. ahajournals.orgfrontiersin.org This unique feature explains the observed lack of receptor desensitization, internalization, and degradation, even after chronic exposure to an agonist. ahajournals.org While some studies have noted β-arrestin recruitment to AT1R-AT2R heterodimers, this does not translate to the internalization of the AT2 receptor itself, which remains at the cell surface. nih.govfrontiersin.org

Interaction with AT2 Receptor-Interacting Proteins (ATIP)

A key G protein-independent signaling mechanism is mediated by a family of AT2 receptor-interacting proteins (ATIPs). nih.govnih.gov These proteins were identified using the C-terminal intracellular tail of the AT2 receptor as bait in yeast two-hybrid screening assays. nih.govstemcell.com The ATIP family consists of three main members (ATIP1, ATIP3, and ATIP4), all encoded by a single gene, MTUS1. nih.gov

ATIPs bind directly to the C-terminus of the AT2 receptor, a region not shared by the AT1 receptor, ensuring binding specificity. revportcardiol.org ATIP1, a cytosolic protein, is ubiquitously expressed and plays a role in the trafficking of the AT2 receptor to the cell membrane. nih.govrevportcardiol.org The interaction between the AT2 receptor and ATIPs is constitutive, meaning it does not require receptor activation by a ligand. revportcardiol.org This complex is involved in growth inhibition and can transinactivate receptor tyrosine kinases. revportcardiol.orgahajournals.org In some neuronal cells, Ang II stimulation leads to the dissociation of the ATIP1-AT2R complex. nih.gov The interaction between ATIPs and the AT2 receptor represents a crucial scaffold for initiating signaling cascades that are distinct from G protein-mediated pathways and contribute to functions like neuronal differentiation and tumor suppression. nih.govstemcell.com

Protein Phosphatase Activation and Dephosphorylation Events

A hallmark of AT2 receptor signaling is the activation of various protein phosphatases, leading to the dephosphorylation of key cellular proteins. nih.govbioone.org This phosphatase activation is a convergence point for both G protein-dependent and -independent pathways and is fundamental to the AT2 receptor's ability to counteract the kinase-driven signaling of the AT1 receptor and other growth factors. ahajournals.orgnih.govbioone.org

Upon activation, the AT2 receptor stimulates a number of serine/threonine and tyrosine phosphatases. ahajournals.orgahajournals.org These include:

Mitogen-activated protein kinase (MAPK) Phosphatase-1 (MKP-1): Activation of MKP-1 leads to the dephosphorylation and inactivation of MAP kinases such as ERK1 and ERK2, contributing to the anti-proliferative and pro-apoptotic effects of the AT2 receptor. nih.govnih.govmdpi.com

SH2 domain-containing phosphatase-1 (SHP-1): The AT2 receptor constitutively associates with SHP-1, and ligand binding triggers its activation. ahajournals.orgnih.govpnas.org Activated SHP-1 is involved in various downstream effects, including the regulation of ERK1/2 and neuronal differentiation. stemcell.comahajournals.org

Protein Phosphatase 2A (PP2A): This serine/threonine phosphatase is activated by AT2 receptor stimulation and is involved in ERK inactivation. ahajournals.orgahajournals.orgmdpi.com In the kidney, the physical association of the AT2 receptor with PP2A is a critical step for mediating natriuresis (sodium excretion). ahajournals.org

Protein Tyrosine Phosphatase 1B (PTP1B): In cancer cell models, AT2 receptor activation stimulates PTP1B, which in turn dephosphorylates Caveolin-1 (Cav-1), inhibiting cancer cell migration and invasion. nih.gov

A well-documented example of this pathway's importance is in the regulation of endothelial nitric oxide synthase (eNOS). In human endothelial cells, AT2 receptor stimulation increases nitric oxide (NO) production by activating phosphatases that dephosphorylate inhibitory sites on eNOS (specifically, Tyrosine 657 and Threonine 495), thereby increasing its activity. portlandpress.comnih.govresearchgate.net

Tyrosine Phosphatases (e.g., SHP-1)

A key signaling event following AT2 receptor activation is the recruitment and activation of Src homology 2 domain-containing phosphatase 1 (SHP-1), a non-transmembrane protein tyrosine phosphatase. conicet.gov.arahajournals.org This activation has been observed in various cell types, including neuronal cells, vascular smooth muscle cells, and transfected cell lines. frontiersin.org

Upon ligand binding, the AT2 receptor can induce the tyrosine phosphorylation and subsequent activation of SHP-1. conicet.gov.arjneurosci.org This process can be independent of G-protein coupling. ahajournals.org The activated SHP-1 then plays a crucial role in the downstream effects of the AT2 receptor. For instance, SHP-1 activation is linked to the inhibition of growth factor signaling pathways and the induction of apoptosis (programmed cell death) in several cell lines. conicet.gov.arfrontiersin.org In fetal vascular smooth muscle cells, SHP-1 is a pivotal effector in the signal transduction pathway of the AT2 receptor. ahajournals.org

Interestingly, some studies suggest a constitutive association between SHP-1 and the AT2 receptor, with SHP-1 being released and activated upon stimulation with angiotensin II. pnas.orgnih.gov This AT2-mediated activation of SHP-1 is distinct from the conventional mechanism that requires tyrosine phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs). pnas.orgnih.gov

Serine/Threonine Phosphatases (e.g., MKP-1, PP2A)

In addition to tyrosine phosphatases, AT2 receptor activation also stimulates serine/threonine phosphatases, such as mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1) and protein phosphatase 2A (PP2A). sigmaaldrich.comahajournals.org

MKP-1: Activation of MKP-1 is a key mechanism by which the AT2 receptor regulates the activity of MAP kinases. frontiersin.orgnih.gov Specifically, AT2 receptor-activated MKP-1 has been observed in various cells, including PC12W cells, fibroblasts, and cardiac myocytes. frontiersin.org This activation leads to the dephosphorylation and inactivation of p42/p44 MAPK (also known as ERK1/2), which is associated with the growth-inhibitory and pro-apoptotic effects of the AT2 receptor. frontiersin.orgnih.gov

PP2A: The serine/threonine phosphatase PP2A is another important mediator of AT2 receptor signaling. frontiersin.org In neuronal cells, AT2 receptor-induced activation of PP2A is associated with the inhibition of AT1 receptor-induced phosphorylation of p42/p44 MAPK. frontiersin.orgnih.gov Furthermore, PP2A activation is implicated in the modulation of potassium currents and has been linked to actin depolymerization and increased neuronal migration. frontiersin.org Studies in cultured neurons from rat hypothalamus and brainstem have shown that angiotensin II increases PP2A activity in a time- and concentration-dependent manner through AT2 receptors. nih.govnih.gov This effect appears to involve a pertussis toxin-sensitive G-protein. nih.govnih.gov In the kidney, PP2A has been identified as a key mediator of the natriuretic (sodium-excreting) effects of AT2 receptor activation. ahajournals.org

Table 1: Phosphatases Activated by AT2 Receptor Ligands

PhosphataseTypeKey Downstream Effects
SHP-1 Tyrosine PhosphataseInhibition of growth factor signaling, induction of apoptosis. conicet.gov.arfrontiersin.org
MKP-1 Serine/Threonine PhosphataseDephosphorylation and inhibition of ERK1/2, growth inhibition, apoptosis. frontiersin.orgnih.gov
PP2A Serine/Threonine PhosphataseInhibition of AT1 receptor-induced MAPK phosphorylation, modulation of ion channels, natriuresis. frontiersin.orgahajournals.org

Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways

A major signaling axis engaged by AT2 receptor activation involves the production of nitric oxide (NO) and the subsequent generation of cyclic guanosine monophosphate (cGMP). nih.gov This pathway is fundamental to the vasodilatory effects of AT2 receptor stimulation. revportcardiol.orgfrontiersin.org

Bradykinin-Dependent Mechanisms

A significant portion of the NO- and cGMP-mediated effects of AT2 receptor activation is dependent on bradykinin (B550075). nih.gov The proposed mechanism involves the AT2 receptor stimulating the production and release of bradykinin. mdpi.comnih.gov Bradykinin then acts on its own B2 receptors, which are often co-localized and can form heterodimers with AT2 receptors, leading to increased production of NO. frontiersin.orgmdpi.comrevportcardiol.org This enhanced NO synthesis activates soluble guanylate cyclase, which in turn catalyzes the formation of cGMP, ultimately promoting vasodilation. revportcardiol.org In some contexts, AT2 receptor activation can inhibit the Na+/H+ exchanger, leading to intracellular acidification that facilitates bradykinin release. mdpi.com

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The AT2 receptor exerts significant regulatory control over the mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell proliferation, differentiation, and apoptosis.

Inhibition of Extracellular Signal-Regulated Kinases (ERK1/2)

A well-documented effect of AT2 receptor activation is the inhibition of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are also known as p42/p44 MAPK. nih.govnih.govnih.gov This inhibitory action often counteracts the stimulatory effects of the AT1 receptor on the ERK1/2 pathway. nih.gov

The inhibition of ERK1/2 is primarily achieved through the activation of phosphatases, as discussed previously. Both the tyrosine phosphatase SHP-1 and the serine/threonine phosphatase MKP-1, upon activation by the AT2 receptor, can dephosphorylate and inactivate ERK1/2. frontiersin.orgnih.govnih.gov This dephosphorylation curtails the downstream signaling of ERK1/2, which is often associated with cell growth and proliferation. nih.gov Consequently, the AT2 receptor-mediated inhibition of ERK1/2 is a key mechanism underlying its anti-proliferative and pro-apoptotic effects. frontiersin.orgnih.gov

However, the regulation of ERK1/2 by the AT2 receptor can be complex and context-dependent. nih.gov While many studies report inhibition, some have observed activation of ERK1/2 in specific cell types or conditions. oup.comnih.gov For instance, in some neuronal cells, AT2 receptor stimulation has been linked to a sustained increase in ERK1/2 activity, promoting neuronal differentiation. oup.com In obese rats, an upregulation of the ERK1/2-eNOS pathway via AT2 receptors has been observed to decrease the contractile response to angiotensin II. plos.org

Regulation of RhoA/ROCK Signaling

Activation of the Angiotensin II Type 2 (AT2) receptor exerts a significant regulatory influence on the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway, which is a critical mediator of various cellular processes, including vascular tone, cell migration, and hypertrophy. revportcardiol.orgnih.gov The primary effect of AT2 receptor stimulation on this pathway is inhibitory, thereby counteracting the pro-contractile and pro-hypertrophic signals often initiated by the Angiotensin II Type 1 (AT1) receptor. frontiersin.orgnih.gov

The mechanism of RhoA inhibition by the AT2 receptor is multifaceted. One key pathway involves the phosphorylation of RhoA at Serine 188. nih.gov This phosphorylation event inhibits RhoA activity. nih.gov Studies in vascular smooth muscle cells (VSMCs) have demonstrated that Angiotensin II (Ang II) can induce this serine phosphorylation of RhoA via the AT2 receptor. nih.gov This effect is mimicked by AT2 receptor agonists like CGP42112A and abolished by AT2 receptor antagonists such as PD123319. nih.gov The phosphorylation of RhoA leads to its increased association with the cytosolic guanosine dissociation inhibitor (GDI), which sequesters RhoA in an inactive state and prevents its translocation to the cell membrane where it would normally activate its downstream effectors like ROCK. nih.gov

Further research has elucidated a more complex signaling cascade, sometimes referred to as the "triple twist" theory of RhoA inhibition. revportcardiol.org This model proposes that AT2 receptor activation leads to the stimulation of the tyrosine phosphatase SHP-1. revportcardiol.orgnih.gov SHP-1, in turn, dephosphorylates and inactivates upstream kinases like casein kinase II (CK2) and Ste20-related kinase (SLK). revportcardiol.org The inactivation of these kinases allows for the subsequent phosphorylation and inhibition of RhoA. revportcardiol.org This AT2 receptor-mediated inhibition of the RhoA/ROCK pathway contributes to vasodilation. revportcardiol.org

Moreover, the AT2 receptor-mediated inhibition of RhoA/ROCK signaling is implicated in the antihypertensive effects of AT1 receptor blockers (ARBs). nih.gov When AT1 receptors are blocked, Ang II is redirected to the upregulated AT2 receptors, leading to enhanced RhoA phosphorylation and subsequent inactivation of the RhoA/ROCK pathway. nih.gov This contributes to the vasorelaxant and tissue-protective effects observed with ARB treatment. revportcardiol.orgnih.gov

The table below summarizes key research findings on the regulation of RhoA/ROCK signaling by the AT2 receptor.

Cell Type/Model Stimulus Key Findings Functional Outcome Reference
Rat Aortic Smooth Muscle CellsAngiotensin II, CGP42112AAT2R stimulation induces serine-188 phosphorylation of RhoA, mediated by SHP-1.Inactivation of RhoA/Rho kinase signaling. nih.gov
Vascular Smooth Muscle CellsAT2R activationAT2R activation inhibits RhoA via a "triple twist" mechanism involving SHP-1, CK2, and SLK.Vasodilation, counter-regulation of AT1R-induced contraction. revportcardiol.org
Stroke-Prone Spontaneously Hypertensive RatsAngiotensin II (with AT1R blockade)AT2R-mediated vasodilation is associated with inhibition of the RhoA/Rho kinase pathway.Vasodilation. researchgate.net
Preglomerular Smooth Muscle CellsAngiotensin IIAT2R activation leads to cGMP-dependent phosphorylation of RhoA on serine 188.Inhibition of AT1R-mediated phospholipase D activity. ahajournals.org

Receptor Dimerization and Cross-Talk with Other Signaling Systems

The AT2 receptor participates in complex interactions with other receptors, forming both homodimers and heterodimers. These interactions are crucial for modulating its signaling output and engaging in cross-talk with other significant signaling systems.

AT1R/AT2R Heterodimerization and Functional Inhibition

The AT2 receptor can form heterodimers with the AT1 receptor. revportcardiol.orgnih.gov This physical association is a key mechanism through which the AT2 receptor antagonizes AT1 receptor signaling. The formation of AT1R/AT2R heterodimers has been observed in various cell types, including fetal fibroblasts and human myometrial cells. nih.gov A primary consequence of this heterodimerization is the inhibition of AT1 receptor-mediated signaling pathways. nih.gov For instance, the formation of the AT1R/AT2R complex has been shown to reduce the generation of inositol (B14025) phosphate (B84403), a key second messenger in AT1 receptor signaling. nih.gov This inhibitory effect results from the constitutive heterodimerization of the two receptors. nih.gov Furthermore, the internalization of the AT2 receptor upon agonist stimulation appears to be dependent on its heterodimerization with the AT1 receptor. nih.gov In the absence of the AT1R, the AT2R is not readily internalized. nih.gov

AT2R Homodimerization and Ligand-Independent Signaling

The AT2 receptor can also form homodimers (AT2R/AT2R). revportcardiol.org This process has been reported to be constitutive, meaning it occurs without the need for a ligand to bind to the receptor. portlandpress.com AT2R homodimerization is considered crucial for both basal (constitutive) and agonist-induced signaling. portlandpress.com This ligand-independent signaling suggests that the mere presence and dimerization of AT2 receptors on the cell surface can initiate downstream cellular responses. portlandpress.commdpi.com

Heterodimerization with Bradykinin B2 Receptors

A significant interaction occurs between the AT2 receptor and the bradykinin B2 receptor (B2R), leading to the formation of functional heterodimers. revportcardiol.orgnih.gov This cross-talk is a pivotal component of the vasodilator effects attributed to the AT2 receptor. frontiersin.orgahajournals.org Confocal fluorescence resonance energy transfer (FRET) microscopy has provided evidence for the close physical proximity of these two receptors in the cell membrane, with a measured distance of approximately 50 ± 5 Å between them. nih.govahajournals.org The formation of the AT2R-B2R heterodimer significantly enhances the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) upon simultaneous activation of both receptors, compared to the activation of each receptor individually. nih.govahajournals.orgahajournals.org This enhanced signaling cascade contributes to vasodilation. frontiersin.org The rate of this heterodimer formation is largely dependent on the expression levels of both the AT2 and B2 receptors. nih.govahajournals.org

Interactions with Growth Factor Receptors (e.g., NGF, PDGF)

The AT2 receptor signaling pathway intersects with those of several growth factor receptors, often in an inhibitory manner. nih.gov In vascular smooth muscle cells and fibroblasts, AT2 receptor stimulation has been shown to inhibit the effects of growth factors such as epidermal growth factor (EGF) and platelet-derived growth factor (PDGF). nih.govfrontiersin.org Specifically, AT2 receptor activation can reduce the tyrosine phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) that is induced by EGF and PDGF. nih.gov In neuronal cells, the AT2 receptor interacts with the nerve growth factor (NGF) receptor signaling pathway to promote neurite outgrowth. researchgate.nettandfonline.com

Constitutive AT2 Receptor Activity and its Signaling Implications

A growing body of evidence suggests that the AT2 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist like Angiotensin II. ahajournals.orgimrpress.comnih.gov This ligand-independent signaling is a unique feature among G protein-coupled receptors. This constitutive activity has been linked to several cellular processes. For example, overexpression of the AT2 receptor in cardiomyocytes has been shown to promote cell growth in a ligand-independent manner. ahajournals.org Interestingly, this effect was not blocked by the AT2 receptor antagonist PD123319, suggesting that the presence of the receptor itself is sufficient to trigger this growth response. ahajournals.org

Furthermore, in some cellular contexts, the pro-apoptotic function of the AT2 receptor has been reported to be constitutive. imrpress.com This suggests that the AT2 receptor can induce programmed cell death without the need for ligand stimulation. The molecular mechanisms underlying this constitutive activity are still being elucidated but may involve the formation of AT2R homodimers. portlandpress.comahajournals.org This inherent activity of the AT2 receptor adds another layer of complexity to its physiological and pathophysiological roles.

The table below summarizes findings on AT2 receptor dimerization and constitutive activity.

Interaction/Activity Partner/Mechanism Key Research Finding Functional Consequence Reference
AT1R/AT2R HeterodimerizationAT1 ReceptorFormation of a constitutive heterodimer.Inhibition of AT1R-mediated inositol phosphate generation and facilitates AT2R internalization. nih.gov
AT2R HomodimerizationAT2 ReceptorConstitutive and ligand-independent dimerization.Crucial for basal and agonist-induced signaling. portlandpress.com
AT2R/B2R HeterodimerizationBradykinin B2 ReceptorPhysical association with a distance of ~50 Å.Enhanced production of NO and cGMP. nih.govahajournals.org
Interaction with Growth Factor ReceptorsPDGF, EGF ReceptorsAT2R activation inhibits growth factor-induced STAT1 phosphorylation.Antagonism of growth factor signaling. nih.gov
Constitutive ActivityLigand-IndependentOverexpression in cardiomyocytes promotes growth.Pro-hypertrophic effects independent of agonists. ahajournals.org

Cellular and Physiological Roles of At2 Receptor Ligand Activation in Preclinical Models

Regulation of Cell Proliferation and Differentiation

The AT2 receptor is a critical modulator of cell growth and maturation, generally exerting inhibitory effects on proliferation while promoting cellular differentiation. ahajournals.orgresearchgate.net These actions are in direct contrast to the proliferative signals often initiated by the AT1 receptor, highlighting a key axis of control within the renin-angiotensin system. ahajournals.org

Activation of the AT2 receptor has been demonstrated to inhibit cell growth in a variety of cell types. This anti-proliferative effect is a hallmark of AT2 receptor signaling and has been observed in endothelial cells, neonatal cardiomyocytes, cardiac fibroblasts, and vascular smooth muscle cells. ahajournals.orgahajournals.org The underlying mechanisms involve the inhibition of key cell cycle components. For instance, in vascular smooth muscle cells, AT2 receptor stimulation has been shown to suppress the expression of cyclin D1 and the activity of its associated kinase, a critical step for cell cycle progression. psu.edu This growth-suppressing function does not appear to involve the repression of the proto-oncogenes c-fos and c-jun. psu.edu The anti-proliferative actions of the AT2 receptor are significant in the context of cardiovascular remodeling, where unchecked cell growth contributes to pathology. ahajournals.orgahajournals.org

In addition to its anti-proliferative role, the AT2 receptor actively promotes cellular differentiation. ahajournals.orgresearchgate.net This has been particularly noted in neuronal cells, where AT2 receptor stimulation encourages neurite outgrowth and the upregulation of polymerized tubulin, processes essential for neuronal regeneration. ahajournals.org In Schwann cells, the AT2 receptor increases the production of a neurite-promoting protease, further contributing to neuronal development. ahajournals.org This function underscores the importance of the AT2 receptor in tissue development and repair. researchgate.nettandfonline.com The promotion of a more differentiated, quiescent cell state is a key mechanism by which the AT2 receptor counteracts the pro-growth signals of the AT1 receptor. ahajournals.org

Modulation of Apoptosis and Programmed Cell Death

The AT2 receptor is a significant mediator of programmed cell death, or apoptosis. nih.govahajournals.org Increased expression of the AT2 receptor has been observed to induce apoptosis in numerous cell lines, including pheochromocytoma, fibroblasts, smooth muscle cells, and endothelial cells. aacrjournals.org Interestingly, in some cellular contexts, the induction of apoptosis by the AT2 receptor appears to be a constitutive function, not requiring the presence of a ligand such as Angiotensin II. nih.gov

The signaling pathways involved in AT2 receptor-mediated apoptosis are complex and can be cell-type specific. A common pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK). aacrjournals.orgnih.gov For example, in prostate cancer cells, overexpression of the AT2 receptor leads to apoptosis through an extrinsic cell death signaling pathway that is dependent on the activation of p38 MAPK, caspase-8, and caspase-3. aacrjournals.org Caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. aacrjournals.org Another identified mechanism involves the dephosphorylation of other MAP kinases, such as Erk1/2, which are typically associated with cell survival. nih.govpsu.edu The AT2 receptor can activate protein phosphatases, including MAP kinase phosphatase-1 (MKP-1), which in turn dephosphorylate and inactivate pro-survival kinases, tipping the cellular balance towards apoptosis. nih.govahajournals.org

Vascular Homeostasis and Vasodilation Mechanisms

The AT2 receptor plays a crucial role in maintaining vascular homeostasis, primarily through its vasodilatory effects, which counteract the potent vasoconstriction mediated by the AT1 receptor. nih.govahajournals.org This vasodilation can occur through both endothelium-dependent and -independent mechanisms.

A primary mechanism of AT2 receptor-mediated vasodilation involves the vascular endothelium and the production of nitric oxide (NO). nih.govahajournals.orgahajournals.org Stimulation of AT2 receptors on endothelial cells leads to the activation of endothelial nitric oxide synthase (eNOS), which synthesizes NO. researchgate.net NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation. nih.govresearchgate.net Bradykinin (B550075) is also implicated in this pathway, as AT2 receptor activation can lead to its release, which in turn can stimulate NO production. nih.gov This endothelium-dependent vasodilation is a key component of the AT2 receptor's role in regulating vascular tone and blood flow. nih.gov

Role in Cerebral Arteriolar Remodeling

Activation of the AT2 receptor plays a crucial role in the structural regulation of cerebral arterioles. In physiological conditions, a balance between the vasoconstrictor effects of the Angiotensin II Type 1 (AT1) receptor and the vasodilatory effects of the AT2 receptor contributes to the maintenance of normal cerebral blood flow. ahajournals.org Preclinical studies have demonstrated that AT2 receptor stimulation promotes beneficial outward remodeling of cerebral arteries, a process vital for revascularization and collateral artery growth in ischemic conditions. nih.gov

In a mouse model of mesenteric arterial bed ligation, which mimics the need for collateral pathways, activation of the AT2 receptor was found to be essential for flow-mediated outward remodeling. nih.gov The non-peptidic AT2 receptor agonist, Compound 21 (C21), has been instrumental in elucidating these effects. Studies have shown that C21 can restore flow-mediated outward remodeling in aged mice, where this process is typically diminished. nih.gov The mechanism underlying this beneficial remodeling appears to involve the interaction between the AT2 receptor and the immune system. Research suggests that AT2 receptor activation on T cells leads to the production of interleukin-17 (IL-17), which in turn contributes to the expansion of the arterial diameter. nih.gov This intricate interplay highlights the potential of selective AT2 receptor stimulation as a therapeutic approach to improve blood flow in vascular disorders affecting the brain.

Conversely, in hypertensive states, an imbalance favoring the AT1 receptor is associated with inward remodeling of cerebral arterioles, leading to a reduction in vessel diameter. ahajournals.org The counter-regulatory role of the AT2 receptor in this context underscores its protective potential in cerebrovascular diseases.

Anti-inflammatory Actions

The anti-inflammatory properties of AT2 receptor activation are a cornerstone of its therapeutic potential, observed across a range of preclinical models.

Inhibition of Pro-inflammatory Cytokine Production

A consistent finding in preclinical research is the ability of AT2 receptor agonists to suppress the production of key pro-inflammatory cytokines. The selective agonist C21 has been shown to dose-dependently reduce tumor necrosis factor-alpha (TNF-α)-induced interleukin-6 (IL-6) levels in both human and murine dermal fibroblasts. nih.gov This inhibitory effect on IL-6 promoter activity was found to be comparable in strength to that of hydrocortisone. nih.gov Furthermore, C21 has demonstrated the ability to decrease the expression of other critical pro-inflammatory mediators, including monocyte chemoattractant protein-1 (MCP-1) and TNF-α itself in vitro. nih.govnih.gov In vivo models of inflammation, such as bleomycin-induced cutaneous inflammation, have corroborated these findings, showing a reduction in these cytokines following C21 treatment. nih.gov

In models of renal inflammation, AT2R stimulation has been shown to decrease circulating and renal levels of TNF-α and IL-6. ahajournals.org This effect is, at least in part, mediated by an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). ahajournals.orgnih.govdovepress.com Studies using human kidney cells (HK-2) and macrophages (THP-1) have shown that C21 can attenuate inflammatory responses mediated by Toll-like receptor 4 (TLR4) by regulating the balance between pro- and anti-inflammatory cytokines. ahajournals.orgrevportcardiol.org

Modulation of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. A key mechanism underlying the anti-inflammatory effects of AT2 receptor activation is its ability to inhibit this pathway. nih.gov In human dermal fibroblasts, the AT2 receptor agonist C21 was shown to prevent the nuclear translocation of NF-κB, a critical step in its activation. nih.gov This inhibition of NF-κB activation subsequently leads to the reduced expression of NF-κB target genes, which include many pro-inflammatory cytokines. sdu.dk

The signaling cascade initiated by AT2 receptor activation that leads to NF-κB inhibition involves the activation of protein phosphatases. nih.gov There is also evidence suggesting that both AT1 and AT2 receptors can activate NF-κB in vascular smooth muscle cells, although the transcriptional activity appears to be primarily driven by the AT1 receptor. researchgate.net However, the predominant anti-inflammatory effect observed with selective AT2 receptor agonists in various disease models points towards a net inhibition of the pro-inflammatory consequences of NF-κB activation. sdu.dk

Regulation of Inflammatory Cell Recruitment

AT2 receptor activation has been shown to mitigate the recruitment of inflammatory cells to sites of injury and inflammation. In a mouse model of allergic encephalomyelitis, the AT2 receptor agonist C21 inhibited the infiltration of activated microglia in the spinal cord. ahajournals.org Similarly, in a model of myocardial ischemia, C21 treatment reduced the influx of neutrophils, as indicated by decreased myeloperoxidase activity, and lowered circulating levels of MCP-1, a potent chemoattractant for monocytes. ahajournals.org

In the context of atherosclerosis, a disease characterized by chronic inflammation and immune cell infiltration into the arterial wall, direct activation of AT2 receptors with C21 has been shown to prevent the adhesion of monocytes to endothelial cells. nih.gov This is a critical initial step in the formation of atherosclerotic plaques. Furthermore, in a mouse model of colitis, blockade of the AT2 receptor with PD123319 was associated with increased inflammatory cell infiltration, suggesting a protective role for endogenous AT2 receptor signaling in limiting intestinal inflammation. conicet.gov.ar

Anti-fibrotic Effects in Various Tissues

The development of fibrosis, characterized by the excessive deposition of extracellular matrix, is a common pathological feature of many chronic diseases. Preclinical studies have consistently demonstrated the anti-fibrotic effects of AT2 receptor activation in a variety of tissues, including the heart, kidneys, and lungs.

In preclinical models of cardiac fibrosis, such as those induced by myocardial infarction or high salt intake, treatment with AT2 receptor agonists like C21 and the peptide agonist β-Pro⁷-AngIII has been shown to reduce collagen deposition and improve cardiac function. nih.govmdpi.com These beneficial effects are often associated with a reduction in myofibroblast differentiation and levels of the pro-fibrotic cytokine transforming growth factor-beta 1 (TGF-β1). mdpi.com The anti-fibrotic effects of AT2 receptor activation in the heart appear to be independent of blood pressure changes, suggesting a direct tissue-protective mechanism. mdpi.com

Similarly, in various models of kidney disease, including diabetic nephropathy and hypertensive nephropathy, AT2 receptor stimulation has been shown to ameliorate renal fibrosis. nih.govahajournals.org Treatment with C21 has been found to reduce glomerulosclerosis, mesangial expansion, and albuminuria. nih.gov These protective effects are linked to the inhibition of inflammatory and fibrotic markers. nih.govahajournals.org

The anti-fibrotic potential of AT2 receptor activation extends to the lungs. In an experimental model of bleomycin-induced lung injury, the AT2 receptor agonist C21 significantly attenuated the progression of lung fibrosis and associated pulmonary hypertension. nih.gov The mechanisms underlying these anti-fibrotic actions are multifaceted and include the direct inhibition of pro-inflammatory and pro-fibrotic factors, as well as the modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.govnih.gov

Preclinical ModelTissueAT2R LigandKey Anti-fibrotic FindingsReference
Myocardial Infarction (rat)HeartC21Reduced scarring and improved cardiac function. nih.gov
High Salt-Fed (mouse)Heart, Kidneyβ-Pro⁷-AngIIIInhibited cardiac and renal fibrosis and inflammation. researchgate.netmdpi.com
Diabetic Nephropathy (mouse)KidneyC21Reduced glomerulosclerosis and mesangial expansion. nih.govahajournals.org
Bleomycin-Induced Lung Injury (rat)LungC21Attenuated lung fibrosis and pulmonary hypertension. nih.gov

Regulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to cellular damage in numerous pathological conditions. Activation of the AT2 receptor has been shown to exert antioxidant effects in various preclinical models.

In a genetic hypertensive model, chronic treatment with the AT2 receptor agonist C21 reduced aortic oxidative stress. ahajournals.org This was associated with a decrease in the activity of NADPH oxidase, a major enzymatic source of ROS in the vasculature. ahajournals.org Similarly, in a model of type 1 diabetic nephropathy, C21 treatment attenuated the diabetes-associated increase in renal p47phox, a subunit of NADPH oxidase, and levels of nitrotyrosine, a marker of oxidative stress. ahajournals.org

The antioxidant effects of AT2 receptor stimulation are not limited to the vasculature and kidneys. In vitro studies have shown that C21 can abolish TNF-α-induced ROS production in human umbilical vein endothelial cells. nih.gov This effect is thought to be a key mechanism underlying the anti-inflammatory actions of AT2 receptor activation. nih.gov Furthermore, AT2 receptor activation is believed to counteract most of the effects of the AT1 receptor, which include the promotion of oxidative stress. nih.gov The signaling pathways downstream of AT2 receptor activation that contribute to its antioxidant effects may involve the activation of phosphatases and the production of nitric oxide. nih.govahajournals.org

Preclinical Model/SystemKey Findings on Oxidative Stress RegulationAT2R LigandReference
Stroke-Prone Spontaneously Hypertensive RatsReduced aortic oxidative stress and NADPH oxidase activity.C21 ahajournals.org
Type 1 Diabetic Nephropathy (mice)Attenuated renal p47phox expression and nitrotyrosine levels.C21 ahajournals.org
Human Umbilical Vein Endothelial Cells (in vitro)Abolished TNF-α-induced ROS production.C21 nih.gov
General Pathophysiological StatesCounteracts AT1R-mediated oxidative stress.Endogenous/Exogenous Agonists nih.govnih.gov

Renal Functional Modulation

Activation of the Angiotensin II Type 2 (AT2) receptor by specific ligands has been shown to exert significant effects on kidney function in various preclinical models. These effects are largely viewed as counter-regulatory to the well-known actions of the Angiotensin II Type 1 (AT1) receptor, contributing to a protective role in the kidney.

Natriuresis and Diuresis

A substantial body of evidence from preclinical studies demonstrates that activation of the AT2 receptor promotes both natriuresis (excretion of sodium in urine) and diuresis (increased urine production). portlandpress.comnih.govahajournals.org This effect has been observed under both normal physiological conditions and in pathological states. nih.gov For instance, the administration of selective AT2 receptor agonists, such as C21 and CGP42112A, has been shown to markedly increase sodium and urine excretion in animal models. portlandpress.comnih.govnih.gov

The mechanisms underlying AT2 receptor-mediated natriuresis are multifaceted. They involve the inhibition of key sodium transporters in the renal tubules and the activation of signaling pathways that promote sodium excretion. nih.govnih.gov Studies have shown that AT2 receptor activation can lead to the internalization and inactivation of the Na+/H+ exchanger-3 (NHE-3) and Na+/K+-ATPase in renal proximal tubule cells. nih.govahajournals.org Furthermore, the natriuretic effect is linked to the increased production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). portlandpress.comnih.gov

Preclinical Model AT2R Ligand Observed Effect on Natriuresis/Diuresis Reference
Sprague-Dawley RatsC21Increased urinary sodium excretion by 10-fold. nih.gov
Obese Zucker RatsCGP-42112AGreater increase in sodium and urine excretion compared to lean rats. nih.gov
Angiotensin II-infused RatsC21Prevented sodium retention and induced negative sodium balance. ahajournals.org
Normal Sprague-Dawley RatsC21Increased fractional excretion of sodium and lithium. nih.gov

Regulation of Renal Blood Flow

In contrast to the significant effects on sodium and water excretion, direct activation of AT2 receptors by specific ligands generally does not have a major impact on total renal blood flow in preclinical models. ahajournals.orgnih.govnih.gov Studies using AT2 receptor agonists have consistently shown a lack of significant alteration in renal hemodynamics. ahajournals.orgnih.gov This suggests that the primary role of renal AT2 receptors in fluid and electrolyte balance is not through the modulation of blood flow to the kidneys. However, some research indicates that AT2 receptor activation can contribute to vasodilation, which may play a role in improving renal hemodynamics in certain pathological conditions like acute kidney injury. nih.gov The vasodilatory action is thought to be mediated through a nitric oxide-cyclic guanosine monophosphate (NO-cGMP)-dependent pathway. portlandpress.com

Inhibition of Sodium Transport Mechanisms

A key mechanism by which AT2 receptor activation induces natriuresis is through the direct inhibition of sodium transport mechanisms in the renal tubules. nih.gov The highest concentration of AT2 receptors is found in the proximal tubule, the site of major sodium reabsorption. ahajournals.orgnih.gov

Preclinical studies have elucidated several pathways for this inhibition:

Inhibition of Na+/K+-ATPase: Activation of the AT2 receptor has been shown to inhibit the activity of Na+-K+-ATPase in isolated proximal tubules, a crucial enzyme for sodium reabsorption. nih.gov This inhibition is linked to the NO/cGMP pathway. mdpi.com

Internalization of Sodium Transporters: The AT2 receptor agonist C21 has been demonstrated to cause the internalization and inactivation of the Na+/H+ exchanger-3 (NHE-3) and Na+/K+-ATPase in the apical and basolateral membranes of renal proximal tubule cells. nih.govahajournals.org

Inhibition of NCC and K-channels: In the distal tubules, AT2 receptor activation has been implicated in the inhibition of the Na-Cl cotransporter (NCC) and potassium channels (Kir4.1/5.1), leading to increased sodium and potassium excretion. nih.gov

These inhibitory actions on various sodium transporters along the nephron collectively contribute to the natriuretic effect of AT2 receptor ligands.

Cardiac Functional Modulation

Activation of the AT2 receptor has emerged as a promising therapeutic strategy for mitigating adverse cardiac remodeling, including inflammation, fibrosis, and hypertrophy, in various preclinical models of cardiovascular disease.

Reduction of Cardiac Inflammation and Fibrosis

Numerous preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of AT2 receptor activation in the heart. monash.edunih.gov The selective AT2 receptor agonist C21 has been shown to reduce cardiac inflammation and fibrosis in a variety of animal models. ahajournals.orgnih.gov

In models of hypertensive heart disease, C21 treatment has been associated with a reduction in myocardial interstitial collagen content. ahajournals.org Similarly, in a model of high-salt-induced cardiac fibrosis, a novel AT2 receptor agonist was able to reverse established fibrosis. monash.edu The anti-fibrotic effects are often linked to a reduction in pro-fibrotic mediators like transforming growth factor-β (TGF-β). monash.edunih.gov

The anti-inflammatory effects of AT2 receptor stimulation are also well-documented. nih.gov C21 has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, leading to reduced production of pro-inflammatory cytokines such as IL-6. nih.gov This reduction in inflammation can, in turn, contribute to the attenuation of fibrosis. nih.govacs.org For instance, in a model of renovascular hypertension, AT2R activation decreased renal TGF-β1 and was associated with a reduction in inflammation. nih.gov

Preclinical Model AT2R Ligand Key Anti-inflammatory/Anti-fibrotic Findings Reference
High-salt-fed MiceNovel AT2 receptor agonistReversed established cardiac fibrosis and reduced TGF-β levels. monash.edu
Hypertensive Rats (L-NAME treated)C21Attenuated fibrosis and collagen accumulation in the aorta. researchgate.net
Stroke-prone Spontaneously Hypertensive RatsC21Reduced myocardial fibrosis and expression of cardiac hypertrophy-related genes. ahajournals.org
Myocardial Infarction (MI) in MiceAT2R Overexpression (low/moderate)Attenuated MI-induced fibrosis and chamber dilatation. nih.gov
Pulmonary Hypertension ModelsC21Ameliorated pulmonary fibrosis and prevented right ventricular fibrosis. researchgate.net

Attenuation of Cardiac Hypertrophy

The role of AT2 receptor activation in cardiac hypertrophy is more complex, with some studies suggesting a protective role while others report conflicting findings. nih.govahajournals.org Several preclinical studies indicate that AT2 receptor activation can attenuate the development of cardiac hypertrophy. nih.govmdpi.com In transgenic mouse models, low to moderate overexpression of the AT2 receptor was found to be cardioprotective, resulting in less severe cardiac hypertrophy following myocardial infarction. nih.gov

The proposed mechanism for this anti-hypertrophic effect involves the counter-regulation of AT1 receptor-mediated growth signals. mdpi.com However, some in vitro studies using cultured cardiomyocytes have shown that AT2 receptor overexpression can, by itself, cause hypertrophy. ahajournals.org Furthermore, in certain in vivo models, AT2 receptor knockout was found to prevent the cardiac hypertrophic response, suggesting a necessary role for the AT2 receptor in the development of hypertrophy in those specific contexts. nih.gov

These discrepancies may be attributable to differences in experimental models, the level of AT2 receptor expression, and the specific pathological context. nih.gov Despite the conflicting evidence, a significant body of research points towards a beneficial role for AT2 receptor activation in mitigating pathological cardiac hypertrophy. mdpi.com

Preclinical Model AT2R Modulation Effect on Cardiac Hypertrophy Reference
Myocardial Infarction in MiceLow/moderate AT2R overexpressionAttenuated cardiac hypertrophy. nih.gov
Aortic Stenosis & Ang II Infusion in MiceAT2R knockoutPrevented cardiac hypertrophic response. nih.gov
Cultured Neonatal CardiomyocytesAT2R overexpressionCaused hypertrophy. ahajournals.org
Angiotensin II-induced HypertrophyAT2R blockade (PD123319)Augmented hypertrophic effects of AT1R activation. mdpi.com

Modulation of Sympatho-Excitation

Activation of the Angiotensin II Type 2 (AT2) receptor has been shown in preclinical models to exert an inhibitory influence on sympathetic nervous system activity, counteracting the sympatho-excitatory effects mediated by the Angiotensin II Type 1 (AT1) receptor. nih.gov This modulatory role is particularly relevant in the context of cardiovascular diseases where sympathetic overactivity is a key pathological feature.

In animal models of hypertension and heart failure, stimulation of central AT2 receptors has been demonstrated to reduce sympatho-excitation. nih.gov For instance, in rostral ventrolateral medulla (RVLM) neurons, an area critical for the regulation of vascular tone, AT2 receptor activation induces hyperpolarization and a decrease in the firing rate of neurons, suggesting a mechanism for decreasing central sympathetic outflow. frontiersin.org This effect is associated with a reduction in norepinephrine (B1679862) excretion and blood pressure. frontiersin.org Studies using the selective non-peptide AT2 receptor agonist, Compound 21 (C21), have corroborated these findings, showing that its central administration can decrease sympathetic nerve activity. frontiersin.org The modulation of sympatho-excitation by AT2 receptor activation is considered a potential therapeutic target for conditions characterized by elevated sympathetic tone. nih.gov

Neuronal and Cognitive Functions

The AT2 receptor is increasingly recognized for its significant roles in various neuronal and cognitive processes. nih.gov Expressed in several key brain regions involved in learning, memory, and motor control, the activation of this receptor by specific ligands has been shown to influence a range of functions from the cellular level of neuronal structure to complex cognitive behaviors in preclinical studies.

Promotion of Neurite Outgrowth and Neuronal Migration

One of the most well-documented effects of AT2 receptor activation in neuronal cells is the promotion of neurite outgrowth and elongation. frontiersin.orgnih.gov In vitro studies using the neuroblastoma x glioma hybrid cell line (NG108-15), which endogenously expresses AT2 receptors, have demonstrated that treatment with the AT2 receptor agonist CGP42112A induces significant neurite extension. frontiersin.orgnih.gov This effect is characterized by an increase in the number and length of neurites and is associated with the upregulation of mature neuronal markers such as βIII-tubulin and microtubule-associated protein 2 (MAP2). nih.gov The non-peptide agonist C21/M024 has been shown to produce similar effects. frontiersin.org The signaling mechanisms underlying this neuritogenesis involve the sustained activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway. oup.com

Beyond neurite outgrowth, AT2 receptor activation also facilitates neuronal migration. In cerebellar microexplants, which contain both neuronal and glial cells, Angiotensin II (Ang II) treatment promoted the migration of neurons from the center to the periphery of the explant. frontiersin.orgnih.gov This effect was mimicked by the AT2 receptor agonist CGP42112A and blocked by the AT2 receptor antagonist PD123319, confirming the specific involvement of the AT2 receptor. frontiersin.orgnih.gov

Modulation of Neuronal Excitability and Ionic Fluxes

AT2 receptor activation plays a crucial role in modulating neuronal excitability by influencing the activity of various ion channels. nih.gov In neuronal cell lines like NG108-15, AT2 receptor stimulation has been shown to inhibit T-type calcium channel currents. nih.govresearchgate.net This inhibitory effect on calcium influx can dampen neuronal excitability.

Neuroprotective Effects in Models of Neuronal Injury

A significant body of preclinical evidence highlights the neuroprotective role of AT2 receptor activation in various models of neuronal injury, particularly ischemic stroke. plos.orgplos.orgahajournals.org Central administration of the AT2 receptor agonist CGP42112 in a conscious rat model of stroke was shown to dose-dependently reduce cortical infarct volume and improve motor deficits. ahajournals.org This neuroprotective effect was associated with increased neuronal survival in the infarcted region. ahajournals.org

The non-peptide agonist Compound 21 (C21) has also demonstrated robust neuroprotective effects. plos.orgplos.org In spontaneously hypertensive rats subjected to stroke, C21 administration, even when delayed until after the ischemic event, significantly reduced brain injury and improved functional outcomes. plos.org The mechanisms underlying this neuroprotection are multifaceted and include the activation of endogenous repair mechanisms, potentially involving microglial activation and the release of brain-derived neurotrophic factor (BDNF). plos.org Furthermore, AT2 receptor activation has been shown to reduce markers of apoptosis in neurons exposed to ischemic conditions. plos.org

Enhancement of Cerebral Blood Flow

Activation of AT2 receptors contributes to the regulation of cerebral blood flow (CBF), an effect that is beneficial in the context of ischemic brain injury. nih.gov In a mouse model of vascular dementia induced by bilateral common carotid artery stenosis, treatment with the AT2 receptor agonist Compound 21 (C21) attenuated the decrease in CBF. nih.gov This improvement in blood flow was associated with a reduction in cognitive impairment. nih.gov

The vasodilatory effect of AT2 receptor stimulation is thought to be mediated, at least in part, by a nitric oxide (NO)-dependent pathway. frontiersin.org Direct stimulation of central AT2 receptors has been shown to increase NO production, leading to vasodilation and an increase in CBF. frontiersin.orgmdpi.com This enhancement of cerebral perfusion is a key component of the neuroprotective effects observed with AT2 receptor agonists in stroke models. mdpi.com

Role in Axonal Regeneration

The AT2 receptor is critically involved in the process of axonal regeneration following nerve injury. nih.govfrontiersin.org In preclinical models of both central and peripheral nerve damage, activation of the AT2 receptor has been shown to promote the regrowth of axons. Following sciatic nerve crush in rats, a model of peripheral nerve injury, local administration of Angiotensin II led to accelerated recovery of sensorimotor function, enhanced axonal regeneration, and improved myelination, effects that were blocked by an AT2 receptor antagonist. nih.gov

In a model of central nervous system injury, the optic nerve crush model in adult rats, AT2 receptor stimulation was found to promote the axonal regeneration of retinal ganglion cells. researchgate.net This was evidenced by an increased number of growth-associated protein-43 (GAP-43) positive fibers, a marker for regenerating axons, crossing the lesion site. researchgate.net Upregulation of AT2 receptor mRNA has been observed in the sciatic nerve and dorsal root ganglia following injury, suggesting an endogenous role for this receptor in the repair process. nih.govresearchgate.net

Data Tables

Table 1: Preclinical Studies on the Modulation of Neuronal Functions by AT2 Receptor Ligands

Preclinical Model AT2R Ligand Observed Effect Proposed Mechanism
Neuroblastoma x Glioma (NG108-15) cells CGP42112A, C21/M024 Promotion of neurite outgrowth and elongation. frontiersin.orgnih.gov Sustained activation of p42/p44 MAPK pathway. oup.com
Cerebellar microexplants Angiotensin II, CGP42112A Increased neuronal migration. frontiersin.orgnih.gov Not fully elucidated.
Rat brain neuronal cultures Angiotensin II Increased delayed rectifier and transient potassium currents. nih.gov G-protein and PP2A-dependent pathway. nih.gov
Conscious spontaneously hypertensive rats (Stroke model) CGP42112, Compound 21 Neuroprotection, reduced infarct volume, improved motor function. plos.orgahajournals.org Microglial activation, release of BDNF, enhanced cerebroperfusion. plos.org
Mouse model of vascular dementia Compound 21 Enhanced cerebral blood flow, attenuated cognitive impairment. nih.gov Nitric oxide-dependent vasodilation. frontiersin.org
Rat sciatic nerve crush model Angiotensin II Accelerated axonal regeneration and remyelination. nih.gov Stimulation of Schwann cells and NF-κB activation. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Angiotensin II (Ang II)
CGP42112A
Compound 21 (C21/M024)
PD123319
DUP753
Azilsartan
LY-83,583
KT 5823

Implications for Spatial Memory

Activation of the Angiotensin II Type 2 (AT2) receptor has been shown in preclinical models to have a beneficial impact on spatial memory. Studies using direct AT2 receptor agonists, such as Compound 21 (C21), have demonstrated enhancements in cognitive function. nih.gov In mouse models, treatment with C21 for two weeks resulted in a significant improvement in spatial memory as evaluated by the Morris water maze test. nih.gov This effect was absent in mice lacking the AT2 receptor, confirming the receptor's role in this cognitive enhancement. nih.gov The mechanisms underlying this improvement are thought to involve an increase in cerebral blood flow and enhancement of hippocampal field-excitatory postsynaptic potentials (f-EPSP). nih.gov Furthermore, AT2 receptor activation has been observed to promote the outgrowth of neurites from cultured hippocampal neurons, suggesting a role in neuronal plasticity. nih.gov

In models of Alzheimer's disease, where spatial learning is impaired, direct stimulation of the AT2 receptor with C21 has been shown to prevent cognitive decline. nih.govnih.gov This neuroprotective effect is associated with the AT2 receptor's role in alleviating impaired cognition in key brain regions like the cortex and hippocampus. mdpi.com Reduced AT2 receptor activation has been linked to dendritic spine abnormalities and deficits in spatial memory, further underscoring its importance in cognitive health. mdpi.comresearchgate.net The benefits of some angiotensin receptor blockers (ARBs) on cognitive function are thought to be partially mediated through the subsequent activation of the AT2 receptor. ahajournals.org For instance, the cognitive benefits of losartan (B1675146) on spatial learning and memory were diminished when co-administered with an AT2 receptor antagonist. ahajournals.org

Preclinical ModelAT2R LigandKey Findings on Spatial Memory
C57BL6 MiceCompound 21 (Agonist)Enhanced cognitive function and spatial memory (Morris water maze). nih.gov
AT2 Receptor-Deficient MiceCompound 21 (Agonist)No cognitive enhancement observed, confirming AT2R mediation. nih.gov
Alzheimer's Disease Mouse Model (Aβ injection)Compound 21 (Agonist)Prevented cognitive decline and improved spatial memory. nih.govnih.gov
Transgenic APP MiceLosartan (ARB) + PD123319 (Antagonist)PD123319 countered the benefits of losartan on spatial learning and memory. ahajournals.org

Metabolic Regulation

Glucose Uptake and Insulin (B600854) Sensitivity

The activation of the AT2 receptor plays a significant role in metabolic regulation, particularly in improving glucose uptake and insulin sensitivity. Preclinical studies have demonstrated that direct stimulation of the AT2 receptor can lead to beneficial metabolic outcomes. nih.gov The AT2 receptor is believed to counteract the detrimental metabolic effects often associated with the Angiotensin II Type 1 (AT1) receptor. nih.gov

The selective AT2 receptor agonist, Compound 21 (C21), has been shown to improve insulin sensitivity in various animal models of insulin resistance and type 2 diabetes. nih.govplos.org Chronic administration of C21 to normal mice resulted in decreased blood glucose levels, enhanced glucose tolerance, and improved insulin sensitivity without altering circulating insulin levels. nih.govsdu.dk These improvements are associated with changes in adipose tissue, including a reduction in adipocyte size and an increase in the expression of adiponectin, a hormone that enhances insulin sensitivity. plos.orgnih.govsdu.dk

Mechanistically, AT2 receptor activation appears to modulate insulin signaling pathways. In the liver and adipose tissue of C21-treated mice, there is an increased phosphorylation of key proteins in the insulin signaling cascade, such as Akt. nih.govnih.gov Interestingly, some studies suggest a potential interaction between AT2 receptor activation and the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which is a critical regulator of adipocyte differentiation and glucose metabolism. plos.org The amelioration of insulin resistance by C21 in diabetic mice was attenuated by a PPARγ antagonist, suggesting that the insulin-sensitizing effects of AT2 receptor stimulation may be at least partially mediated through PPARγ activation. plos.org Furthermore, AT2 receptor activation has been shown to enhance 2-deoxy-D-glucose uptake in white adipose tissue, indicating a direct effect on glucose transport in these cells. plos.org

Preclinical ModelAT2R LigandKey Findings on Glucose Metabolism
C57BL/6 MiceCompound 21 (Agonist)Decreased glycemia, increased insulin sensitivity and glucose tolerance. nih.govsdu.dk
KK-Ay Diabetic MiceCompound 21 (Agonist)Ameliorated insulin resistance; increased serum adiponectin. plos.org
KK-Ay Diabetic MiceC21 + GW9662 (PPARγ Antagonist)The beneficial effects of C21 on insulin resistance were attenuated. plos.org
Female db/db Diabetic MiceCompound 21 (Agonist)Improved glucose tolerance and insulin sensitivity; increased eNOS phosphorylation. nih.gov
AT2R Knockout Mice-Conflicting reports, with some studies showing increased insulin sensitivity. diabetesjournals.org

Other Physiological Contexts

Skin Physiology and Keratinocyte Differentiation

The renin-angiotensin system (RAS), including the AT2 receptor, is locally expressed in the skin and plays a role in its physiological processes. ajmb.orgresearchgate.net Both AT1 and AT2 receptors are found in key skin cells such as keratinocytes and fibroblasts. nih.govmdpi.com The balance between AT1 and AT2 receptor signaling appears to be crucial for maintaining skin homeostasis. nih.gov

In the context of skin physiology, Angiotensin II has been reported to promote the differentiation of keratinocytes from bone marrow-derived mesenchymal stem cells. scispace.com While the AT1 receptor is often associated with promoting cell proliferation, the AT2 receptor is thought to mediate anti-proliferative and differentiation effects. nih.govsdu.dk This suggests a role for AT2 receptor activation in the differentiation of the newly formed epithelial layer during skin turnover and repair. scispace.comsdu.dk In cultured keratinocytes, induction of AT2 signaling has an inhibitory effect on bromodeoxyuridine (BrdU) incorporation, a marker of cell proliferation, which is in contrast to the proliferative effect of AT1 signaling. nih.gov

The expression of AT2 receptors is abundant in fetal tissues and is thought to be re-expressed or upregulated in adult tissues under pathological conditions, including tissue damage. guidetopharmacology.org This suggests its involvement in regenerative processes within the skin.

Tissue Repair and Wound Healing

The AT2 receptor is significantly involved in the complex process of tissue repair and wound healing, often exerting effects that counterbalance the actions of the AT1 receptor. nih.govtandfonline.com The expression of the AT2 receptor is upregulated in areas of injury and remodeling, pointing to its role in the healing process. nih.govencyclopedia.pub

During wound healing, AT2 receptor activation is associated with anti-fibrotic and pro-angiogenic effects. nih.govps-rc.org In preclinical models of cutaneous wounds, treatment with the AT2 receptor agonist Compound 21 (C21) resulted in wounds that matured more quickly, with structural and cellular profiles that more closely resembled unwounded skin. nih.govmdpi.com Specifically, C21 treatment was associated with increased collagen density, a higher collagen I:III ratio, and increased vascular density in the healing wounds. mdpi.com This suggests that AT2R activation promotes a more organized and robust tissue matrix formation.

The role of the AT2 receptor can vary depending on the phase of wound healing. In AT2 receptor knockout mice, an accelerated rate of wound closure was observed in the later proliferative and remodeling phases, which was associated with an increase in AT1 receptor and TGF-β expression. nih.gov However, despite faster closure, the healed skin in these mice was more fragile. sdu.dknih.gov This highlights the importance of AT2 receptor signaling in ensuring the quality and strength of the repaired tissue.

In vitro studies have shown that AT2 receptor activation with C21 can reduce the migration of human dermal fibroblasts and keratinocytes. ps-rc.org This is in contrast to AT1 receptor signaling, which accelerates their migration. nih.gov Furthermore, AT2R activation promotes an anti-inflammatory environment within the wound, characterized by reduced leukocyte and neutrophil infiltration. nih.govmdpi.com This anti-inflammatory action, coupled with its anti-fibrotic properties, suggests that targeting the AT2 receptor could be a therapeutic strategy to improve the quality of skin healing and reduce scarring. ps-rc.orgahajournals.org

Preclinical Model/Study TypeAT2R Ligand/ModelKey Findings in Tissue Repair and Wound Healing
Mouse Splinted Wound ModelCompound 21 (Agonist)Increased collagen density, vascular density, and wound maturity. ps-rc.orgmdpi.com
Mouse Splinted Wound ModelPD123319 (Antagonist)Accelerated re-epithelialization but with features of atrophic wounds. ps-rc.orgmdpi.com
AT2 Receptor Knockout Mice-Accelerated wound closure in later phases, but healed skin was more fragile. nih.gov
Cultured Human Fibroblasts/KeratinocytesCompound 21 (Agonist)Reduced cell migration. ps-rc.org
Rat Wound Healing ModelAngiotensin IIAT2 signaling opposed the proliferative and migratory effects of AT1 signaling. nih.gov

At2 Receptor Expression and Regulatory Mechanisms in Research Models

Ontogenetic Expression Patterns

The expression of the AT2 receptor undergoes significant changes from fetal development to adulthood, highlighting its importance in developmental processes.

High Expression during Fetal Development

The AT2 receptor is abundantly and widely expressed in fetal tissues. nih.govbioone.orgphysiology.orgoup.com This high level of expression is observed across various developing organs, including the brain, heart, kidneys, and vascular smooth muscle cells. nih.govcellapplications.comahajournals.org In rodent models, AT2 receptor expression is particularly prominent in areas of active mesenchymal differentiation. bioone.orgahajournals.org For instance, in fetal rats, high levels of AT2 receptor are found in the undifferentiated mesenchyme of the intestine, stomach, and connective tissues. nih.gov Studies in ovine models have also shown AT2 receptor mRNA in the interstitial tissue of the developing kidney (metanephros) during active nephrogenesis. researchgate.net In vascular smooth muscle cells of fetal mice, AT2 receptor binding peaks at embryonic day 20. nih.govjci.org This transient and widespread expression pattern strongly suggests a critical role for the AT2 receptor in fetal development, growth, and differentiation. nih.govnih.gov

Low Expression in Adult Tissues under Physiological Conditions

Following birth, the expression of the AT2 receptor dramatically decreases in most tissues. nih.govphysiology.orgcellapplications.comahajournals.org In adult animals under normal physiological conditions, the AT2 receptor is present at low levels and its expression is restricted to specific organs and brain regions. nih.govphysiology.orgcellapplications.comphysiology.orgahajournals.org These include the adrenal gland, uterus, ovary, heart, and certain nuclei within the brain. physiology.orgcellapplications.comphysiology.org While some studies in mice have shown higher AT2 receptor protein expression in adult brain regions, spinal cord, heart, lung, liver, and kidney compared to fetuses and neonates, this appears to be a species-specific finding and contrasts with the more widely reported downregulation in other models like rats. nih.govnih.gov The general pattern observed is a significant post-natal decline, indicating a shift in its functional importance from developmental processes to more specific roles in adult physiology. nih.govahajournals.org

Upregulation of AT2R Expression in Experimental Pathological Conditions

While expressed at low levels in healthy adult tissues, the AT2 receptor is significantly upregulated in response to various pathological stimuli, including tissue injury and inflammation. nih.govcellapplications.comnih.govahajournals.orgnih.gov This upregulation suggests a role for the AT2 receptor in the body's response to disease and injury.

Ischemic Injury Models

In preclinical models of ischemic injury, a marked increase in AT2 receptor expression is consistently observed.

Stroke Models: In rat models of stroke induced by middle cerebral artery occlusion (MCAO), AT2 receptor gene expression increases in the infarcted cortex. nih.gov Studies have shown that AT2 receptors are upregulated in the peri-infarct zone two days after transient focal cerebral ischemia. researchgate.net This upregulation has been observed on neurons in the area surrounding the cerebral infarction. mdpi.complos.org The increased expression in these models suggests a role for the AT2 receptor in the pathophysiology of tissue repair after a stroke. nih.gov

Myocardial Infarction Models: Following myocardial infarction (MI) in animal models, AT2 receptor expression is upregulated in both the infarcted and non-infarcted regions of the heart. nih.govahajournals.org This upregulation has been noted in cardiac fibroblasts and is thought to play a role in attenuating post-MI remodeling. ahajournals.orgnih.gov Transgenic mice overexpressing the AT2 receptor have shown preserved cardiac function after an MI. ahajournals.orgahajournals.org

Renal Ischemia Models: In a rat model of renal ischemia-reperfusion injury, AT2 receptor mRNA was found to be upregulated. conicet.gov.ar This suggests the receptor could have a significant role in the pathophysiology of renal ischemic injury. conicet.gov.ar

Inflammatory States

The AT2 receptor is also upregulated in various inflammatory conditions, where it is believed to play a counter-regulatory, anti-inflammatory role. nih.govresearchgate.neteurekaselect.com The receptor is expressed on a variety of immune and non-immune cells. nih.govresearchgate.net In obese Zucker rats, a model of metabolic syndrome and low-grade inflammation, renal AT2 receptor expression is increased. physiology.org Studies using models of lipopolysaccharide (LPS)-induced inflammation have shown that AT2 receptor stimulation can attenuate the inflammatory response. nih.govahajournals.org Furthermore, in a mouse model of experimental autoimmune encephalomyelitis, direct AT2 receptor stimulation was shown to attenuate T-cell and microglia activation. nih.gov

Tissue-Specific Distribution of AT2R in Preclinical Models

The distribution of the AT2 receptor in preclinical models is widespread during fetal development and becomes more restricted in adulthood, with notable expression in specific tissues.

Organ/Tissue Preclinical Model Key Findings Citation
Brain Rat, MousePresent in various brain regions, including cardiovascular control centers. cellapplications.comnih.govnih.gov Localized on neurons, not astrocytes or microglia. plos.org Expression is upregulated in response to ischemic injury. nih.govresearchgate.net cellapplications.comnih.govresearchgate.netplos.orgnih.govnih.gov
Heart Rat, MouseFound in myocardium and coronary vessels. cellapplications.comahajournals.org Upregulated in response to myocardial infarction. nih.govahajournals.org nih.govcellapplications.comahajournals.orgahajournals.org
Kidney Rat, OvineHighly expressed in fetal mesenchymal tissue and ureteral bud. ahajournals.org In adults, expression is low but present in cortical glomeruli and tubules. ahajournals.orgcambridge.org Upregulated during sodium depletion and ischemic injury. ahajournals.orgconicet.gov.arahajournals.org ahajournals.orgresearchgate.netconicet.gov.arcambridge.orgahajournals.org
Vasculature Mouse, RatAbundantly expressed in vascular smooth muscle cells during late gestation. nih.gov In adults, present in specific vascular territories like the uterus and mesentery. ahajournals.org nih.govahajournals.org
Immune Cells Mouse, Human Cell LinesExpressed on various immune cells, including T-cells, microglia, and macrophages. nih.goveurekaselect.com nih.goveurekaselect.com

Central Nervous System (e.g., Brainstem, Amygdala, Striatum)

In the central nervous system (CNS), AT2 receptor expression is localized to specific regions involved in cardiovascular regulation, stress, and emotional responses.

Brainstem: The brainstem, a critical area for cardiovascular control, shows detectable levels of AT2 receptor protein in adult rats. nih.gov Within the brainstem, the medial subnucleus of the inferior olive is a notable site of AT2 receptor binding. tandfonline.com

Amygdala: The amygdala, a key structure in processing emotions like fear and anxiety, exhibits significant AT2 receptor expression in mice. nih.gov Specifically, AT2R-expressing neurons are predominantly found in the medial amygdala and the medial division of the central amygdala (CeM). researchgate.net These neurons in the CeA have been shown to innervate brain nuclei that regulate stress responses. jneurosci.org Research indicates that AT1 receptors in the basolateral amygdala are involved in the acute stress response. tandfonline.com Unlike rats, mice express a notable number of AT2 receptors in the amygdaloid nuclei, which play a crucial role in regulating emotional behavior. nih.gov

Striatum: Information regarding AT2 receptor expression specifically within the striatum is less detailed in the provided search results. However, the broader context of CNS expression suggests its presence in key regulatory nuclei.

Peripheral Nervous System

The AT2 receptor is expressed in the peripheral nervous system (PNS), where it is implicated in neuroprotection and regeneration. nih.gov In the sensory PNS of rats, immunohistochemical studies suggest that the AT2 receptor is expressed by nearly all types of sensory neurons in the dorsal root ganglion (DRG) and spinal cord, although to differing degrees. nih.govresearchgate.netresearchgate.net

Key findings on AT2R expression in the PNS include:

Sensory Neurons: Non-peptidergic C-nociceptors are strongly stained for AT2R. nih.govresearchgate.net Small and medium DRG neurons, which are typically nociceptive, co-express AT2R and the marker trkA. nih.govresearchgate.net A smaller number of large neurons, also expressing the nociceptive marker NF200 and trkA, are positive for AT2R. nih.govresearchgate.net

Co-expression with AT1R: A majority of AT2R-positive neurons in the PNS also express the Angiotensin II Type 1 receptor (AT1R). nih.govresearchgate.net

Upregulation in Injury: AT2R expression is significantly increased in tissues under pathological conditions, such as nerve crush injury, suggesting a role in tissue repair and neuroregeneration. encyclopedia.pub However, some studies have questioned the specificity of commercially available AT2R antibodies, urging caution in interpreting immunohistochemistry-based results. nih.govencyclopedia.pub For instance, one study reported no difference in AT2R signal intensity in DRG sections from wild-type and AT2R gene knockout mice using the same antibodies. nih.gov

Renal System (e.g., Glomeruli, Tubules, Vessels)

In the adult kidney, the AT2 receptor is present at lower levels compared to the AT1 receptor but plays a crucial role in renal homeostasis. portlandpress.com Its expression is primarily localized to renal vessels, glomeruli, and tubules. nih.govnih.gov

Glomeruli: AT2 receptors are found in glomerular epithelial cells. oup.com In pathological conditions like systemic angiotensin II infusion, de novo expression of AT2R can occur in the glomeruli. nih.gov

Tubules: The AT2 receptor is expressed in cortical and medullary tubules, particularly the proximal tubules and collecting ducts. nih.govportlandpress.comoup.com Upregulation of AT2R in tubular cells is observed in models of acute tubular injury and protein overload proteinuria. nih.gov

Vessels: AT2 receptors are localized in renal vascular structures, including interlobular arteries, arcuate arteries, afferent arterioles, and outer medullary descending vasa recta. nih.gov

Notably, AT2 receptor expression is significantly upregulated in the kidney during pathological conditions such as inflammation, apoptosis, and proteinuria, suggesting its involvement in the renal response to injury. nih.gov In contrast, some models of chronic kidney disease show a downregulation of AT2R expression. researchgate.net

Cardiovascular System (e.g., Heart, Vasculature)

The expression of AT2 receptors in the cardiovascular system is dynamic and often counter-regulates the effects of the AT1 receptor.

Heart: Both AT1 and AT2 receptors are present in the heart, though in most animal studies, the AT2 receptor is the minority subtype. nih.gov AT2 receptors are expressed at low levels in adult rat cardiomyocytes. nih.gov However, their expression increases in conditions like cardiac hypertrophy and heart failure. nih.govahajournals.org In failing hearts, AT2 receptor expression has been reported to increase in cardiac fibroblasts within fibrous regions. ahajournals.org Furthermore, the density of myocardial AT2 receptors increases in the infarcted portion of the heart following experimental myocardial infarction. ahajournals.org Human hearts have a higher expression level of AT2R compared to rodent hearts. ahajournals.org

Vasculature: AT2 receptors are expressed in the vascular endothelium and vascular smooth muscle cells of resistance arteries in rodents. oaepublish.com While abundantly expressed in the fetal vasculature, its levels decline in adulthood. ahajournals.orgoaepublish.com However, AT2R expression can be re-induced in diseased vessels following injury and inflammation. nih.govahajournals.org For example, balloon injury to rat carotid arteries leads to detectable AT2R mRNA, which is otherwise absent in uninjured vessels. nih.gov In human resistance vessels, AT2R has been shown to mediate vasodilation. nih.gov

Other Organs (e.g., Liver, Uterus, Skin)

Liver: In a healthy adult liver, the AT2 receptor is not typically expressed. nih.gov However, its expression is induced during the progression of liver fibrosis in both human patients and mouse models. nih.govwjgnet.com This induced AT2R expression appears to have a protective role, as it inhibits the activation and proliferation of hepatic stellate cells. nih.gov Furthermore, in a mouse model of acute liver injury, AT2R mRNA expression was significantly upregulated. nih.gov

Uterus: The expression of AT2 receptors in the uterine arteries undergoes significant changes during pregnancy. nih.gov While AT1 receptor expression remains unchanged, pregnancy selectively increases the expression of AT2R, particularly in late gestation. nih.gov This upregulation of AT2R is correlated with an increase in uterine blood flow. nih.gov In pregnant sheep, uterine arteries in late gestation have a high proportion of AT2 receptors, which may contribute to the reduced vascular sensitivity to Angiotensin II. oup.commdpi.com This pregnancy-related increase in AT2R expression is specific to the endothelial cells of uterine arteries. plos.org

Skin: Both AT1 and AT2 receptors are expressed in human skin, specifically in the epidermis and dermal vessel walls. nih.govresearchgate.net All components of the renin-angiotensin system, including angiotensinogen (B3276523), renin, and angiotensin-converting enzyme (ACE), are also present in human skin. researchgate.net Following injury, both AT1 and AT2 receptors are upregulated. nih.govajmb.org Enhanced receptor expression can be detected as early as 24 hours after injury and can persist for up to 3 months. nih.gov Studies on cutaneous scars show a stronger expression of AT2 than AT1 receptors within the scarred area. nih.gov

Genetic and Transcriptional Regulation of AT2R

The expression of the Angiotensin II Type 2 Receptor (AT2R) is controlled at the genetic and transcriptional level by various factors and signaling pathways. The gene encoding the AT2R, AGTR2, is located on the X chromosome. nih.govoaepublish.com

Analysis of the AGTR2 Gene Promoter and Transcription Factor Binding Sites (e.g., AP-1, CREB)

The promoter region of the AGTR2 gene contains binding sites for several transcription factors that regulate its expression. Analysis of the promoter has identified potential binding sites for factors such as AP-1 (Activator Protein-1) and CREB (cAMP response element-binding protein). genecards.org

AP-1: The AGTR2 gene promoter contains binding sites for AP-1. genecards.org

CREB: Binding sites for CREB and its related factor, deltaCREB, have also been identified in the AGTR2 promoter region. genecards.org

The regulation of the AGTR2 gene is complex and can be influenced by the cellular state. For instance, AT2R gene expression is dependent on the growth state of cells; when certain cell lines reach a confluent, quiescent state, AT2R expression markedly increases at the transcriptional level. ahajournals.org Furthermore, studies have shown that factors like interferon regulatory factor-1 can bind to the AGTR2 gene promoter and upregulate its transcription. ahajournals.org In the context of liver regeneration, the transcription factor STAT3 has been found to bind to the AT2R promoter and enhance its transcriptional activity. nih.gov

Interactive Data Table: AT2 Receptor Expression in Various Tissues

SystemOrgan/RegionKey Findings on AT2R ExpressionResearch Model(s)
Central Nervous System BrainstemDetectable protein levels in adult rats; present in the medial subnucleus of the inferior olive. nih.govtandfonline.comRat
AmygdalaPredominantly in the medial amygdala and central amygdala (medial division); higher in mice than rats. nih.govresearchgate.netMouse
Peripheral Nervous System Dorsal Root Ganglion (DRG)Expressed in most sensory neurons; strong staining in non-peptidergic C-nociceptors. nih.govresearchgate.netRat
Renal System Glomeruli, Tubules, VesselsLow basal expression, upregulated in injury; present in epithelial cells, proximal tubules, and various renal vessels. nih.govnih.govnih.govRat, Mouse
Cardiovascular System HeartLow levels in adult cardiomyocytes, increased in hypertrophy and myocardial infarction. nih.govahajournals.orgRat, Hamster
VasculatureExpressed in endothelium and smooth muscle; re-expressed in injured or inflamed vessels. nih.govahajournals.orgoaepublish.comRodent
Other Organs LiverNot expressed in healthy adult liver; induced during liver fibrosis and acute injury. nih.govwjgnet.comnih.govHuman, Mouse
UterusExpression in uterine arteries selectively increases during pregnancy. nih.govoup.comRat, Sheep
SkinExpressed in epidermis and dermal vessels; upregulated during wound healing. nih.govresearchgate.netHuman

MicroRNA-Mediated Regulation of AT2R Expression

The expression of the Angiotensin II Type 2 Receptor (AT2R) is subject to complex regulatory mechanisms, with post-transcriptional control by microRNAs (miRNAs) emerging as a significant factor. physiology.orgmdpi.com MiRNAs are small, non-coding RNA molecules that typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of translation. mdpi.com This regulatory layer adds a level of fine-tuning to gene expression and is particularly prominent under pathological conditions. mdpi.com

Research has shown that miRNA regulation is a common mechanism controlling the expression of various components within the renin-angiotensin system (RAS). physiology.org While Angiotensin II (Ang II) stimulation of the AT1 receptor (AT1R) leads to robust changes in the expression of a wide array of miRNAs, its activation of AT2R appears to affect only a few specific miRNAs. nih.govgenscript.com For instance, in human embryonic kidney (HEK-293) cells engineered to express AT2R, Ang II stimulation affected only four miRNAs. nih.gov Similarly, in rat aortic smooth muscle cells (RASMCs), Ang II activation of AT2R modulated 32 miRNAs, a number still considerably lower than the widespread changes induced via AT1R. nih.gov

Specific miRNAs have been identified as direct regulators of AT2R expression and signaling:

hsa-let-7a-2: This miRNA has been identified as a novel intracellular partner of AT2R. ijbs.com It negatively regulates the receptor's signaling pathways. Overexpression of hsa-let-7a-2 can blunt the vasodilatory and other protective effects typically associated with AT2R activation. ijbs.com The interaction occurs at the intracellular third loop of the receptor, a critical site for initiating post-receptor signaling cascades, including those involving SHP-1 activation and RhoA/Rho kinase (ROCK) pathways. ijbs.com

miR-483-3p: Identified as a potential negative regulator of RAS components, miR-483-3p can target the 3'-UTRs of several RAS genes. nih.gov While its primary documented effect is on components like angiotensinogen and Angiotensin-Converting Enzyme 1 (ACE-1), the principle of miRNA-mediated cross-regulation within the RAS suggests its potential indirect influence on the AT1R/AT2R balance. nih.gov

miR-155: This miRNA has been shown to attenuate Ang II-induced cardiac hypertrophy by downregulating AT1R. mdpi.com By reducing the expression of the primary receptor mediating Ang II's pathological effects, miR-155 can indirectly enhance the relative influence of the counter-regulatory AT2R pathway. mdpi.com

The study of miRNA-mediated regulation of AT2R is a developing field, holding promise for understanding the nuanced control of the receptor's expression in health and disease.

Table 1: MicroRNAs Involved in AT2R-Related Regulation

MicroRNAResearch ModelFindingReference
hsa-let-7a-2WT mouse mesenteric arteries, HEK293 cellsBinds to the intracellular third loop of AT2R, negatively regulating its signaling and blunting vasodilation. ijbs.com
miR-483-3pHuman/Rat/Mouse VSMCs, HEK-293 cellsIdentified as an AT1R-regulated miRNA that targets multiple RAS components; acts as a negative regulator. nih.gov
miR-155H9c2 rat cardiomyoblast cells, HUVECsAttenuates Ang II-induced hypertrophy by downregulating AT1R, thereby potentially shifting the balance toward AT2R effects. mdpi.com

Implications of Genetic Polymorphisms

Genetic variations within the AT2R gene (AGTR2), located on the X chromosome, can significantly influence the receptor's expression and function, with important implications for cardiovascular and other diseases. oup.comnih.gov Single nucleotide polymorphisms (SNPs) are the most studied variations and can occur in various regions of the gene, including introns and exons, affecting transcription, mRNA splicing, and subsequent protein levels. nih.gov

One of the most extensively studied polymorphisms is A1675G (also referred to as +1675G/A or rs5194). This SNP is located in intron 1, a region important for the transcriptional activity of the human AGTR2 gene. oup.com Research has demonstrated that this polymorphism does not appear to affect pre-mRNA splicing but does modulate receptor protein expression. physiology.org

Differential Protein Expression: Studies using minigene/luciferase constructs in various cell lines (rat vascular smooth muscle cells, PC12W cells, HT1080 cells) have shown that the G allele is associated with significantly higher levels of protein expression compared to the A allele. physiology.org Individuals carrying the G allele may therefore express higher levels of AT2R protein, which could be protective in the context of cardiovascular diseases like ventricular hypertrophy. physiology.org

Disease Association: The A allele of the A1675G polymorphism has been linked to adverse cardiovascular outcomes, particularly in hypertensive males. oup.comahajournals.org Its presence is associated with higher levels of systemic inflammation markers, including C-reactive protein (CRP), fibrinogen, interleukin-6 (IL-6), and soluble vascular cell adhesion molecule-1 (sVCAM-1). oup.comahajournals.org This suggests that the lower AT2R expression associated with the A allele may contribute to a pro-inflammatory state. oup.com The polymorphism has also been associated with left ventricular remodeling and myocardial infarction in males. oup.com

Other polymorphisms in the AGTR2 gene have also been identified and associated with various conditions:

A1332G: This SNP, along with A1675G, has been suggested to affect the alternate splicing of AT2R mRNA, with the A1332G genotype potentially resulting in a shortened mRNA and a defective protein. nih.gov

rs7889204: A non-coding variant near the AGTR2 gene was identified in a genome-wide association study for spontaneous preterm birth. nih.gov The risk allele ("C") is associated with decreased AGTR2 expression in the uterus. This variant is believed to alter the activity of an enhancer element by affecting the differential binding of transcription factors such as CEBPB and HOXA10. nih.gov

The impact of these genetic variations highlights the crucial role of AT2R expression levels in physiology and pathophysiology. The sex-linked nature of the AGTR2 gene adds another layer of complexity, with some SNPs showing associations with diseases in a sex-specific manner. nih.gov

Table 2: Key Genetic Polymorphisms in the AGTR2 Gene

Polymorphism (SNP)LocationFunctional ImplicationAssociated Conditions/EffectsReference
A1675G (rs5194) Intron 1Modulates protein expression levels (G allele > A allele). Does not alter mRNA splicing.A allele associated with increased cardiovascular risk, systemic inflammation, and left ventricular hypertrophy in hypertensive males. oup.comphysiology.orgahajournals.org
A1332G Not specifiedMay affect alternate splicing of AT2R mRNA, leading to defective protein.Disease association under investigation. nih.gov
rs7889204 Non-coding region near geneRisk "C" allele decreases enhancer activity and transcription factor binding, leading to lower AGTR2 expression in the uterus.Increased risk for spontaneous preterm birth. nih.gov

Preclinical Research Methodologies and Animal Models for At2 Receptor Ligand Studies

In Vitro Cellular Models

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of AT2 receptor activation and inhibition, free from systemic physiological variables.

Cell Lines Predominantly Expressing AT2R (e.g., PC12W cells)

Cell lines that endogenously express high levels of the AT2 receptor with little to no AT1 receptor expression are invaluable tools. The rat pheochromocytoma-derived PC12W cell line is a prominent example, widely used to study AT2R-specific signaling. mdpi.comoup.com These cells have been instrumental in demonstrating that AT2R stimulation can inhibit cell proliferation and promote neuronal differentiation. mdpi.comsdu.dk

Research using PC12W cells has shown that Angiotensin II (Ang II) can inhibit fetal calf serum (FCS)-induced cell proliferation in a concentration-dependent manner, an effect that is abolished by the AT2R antagonist PD123177. sdu.dk Furthermore, AT2R stimulation in these cells enhances nerve growth factor (NGF)-mediated growth arrest and induces morphological differentiation, such as neurite outgrowth. mdpi.comsdu.dk These findings support the hypothesis that the AT2 receptor plays a role in promoting neuronal differentiation. sdu.dk Signaling studies in PC12W cells have linked AT2R activation to the modulation of mitogen-activated protein kinase (MAPK) pathways and the induction of apoptosis. mdpi.comahajournals.org For instance, AT2R stimulation was found to inhibit insulin-induced activation of the PI3K/Akt signaling cascade, a key pathway in cell survival. oup.com

LigandPharmacological ClassObserved Effect in PC12W CellsReference
Angiotensin IIAgonistInhibits proliferation, promotes morphological differentiation, enhances NGF-induced neurite formation, induces apoptosis. mdpi.comsdu.dk
CGP 42112AgonistActs as a full agonist, inhibiting particulate guanylate cyclase activity. nih.gov
PD123319 / PD123177AntagonistBlocks the effects of Ang II, such as inhibition of proliferation and neurite outgrowth. mdpi.comsdu.dk
Sar¹-Ile⁸ Angiotensin IIAntagonistActs as an antagonist, blocking the inhibition of guanylate cyclase activity. nih.gov

Primary Cell Cultures (e.g., Dermal Fibroblasts, Vascular Smooth Muscle Cells)

Primary cells isolated directly from tissues provide a model that more closely resembles the in vivo state.

Dermal Fibroblasts : Primary human and murine dermal fibroblasts are used to investigate the anti-inflammatory properties of AT2R stimulation. ahajournals.org Studies have shown that the selective AT2R agonist, Compound 21 (C21), can reduce the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) induced by tumor necrosis factor-alpha (TNF-α). ahajournals.org This effect is confirmed to be AT2R-specific, as it is blocked by the antagonist PD123319 and is absent in fibroblasts derived from AT2R-deficient mice. ahajournals.org The complete renin-angiotensin system, including AT1 and AT2 receptors, has been identified in cultured primary human dermal fibroblasts. researchgate.net

Vascular Smooth Muscle Cells (VSMCs) : VSMCs are critical in studying the vascular effects of AT2R ligands. In contrast to the growth-promoting effects of the AT1 receptor, AT2R stimulation in VSMCs has been associated with antigrowth effects and the induction of apoptosis. ahajournals.orgnih.gov All studied human fibroblast types and rat VSMCs have been shown to express the AT1 receptor. ucm.es Some studies have demonstrated that AT2R overexpression in VSMCs can induce apoptosis, a ligand-independent process that is dependent on the level of receptor expression. nih.gov

Ex Vivo Tissue Preparations

Ex vivo models, which involve the study of tissues in an artificial environment outside the organism, bridge the gap between in vitro and in vivo research. These preparations maintain the complex cellular architecture of the tissue.

Examples include:

Isolated Perfused Hearts : The Langendorff-perfused heart model from wild-type and genetically modified mice is used to assess the direct effects of AT2R ligands on cardiac function. eur.nl Studies using this model have shown that the effects of Angiotensin II on coronary flow and left ventricular systolic pressure are mediated exclusively via the AT1a receptor, as these effects were absent in all genotypes deficient in this receptor subtype. eur.nl

Aortic Rings/Vessel Preparations : Isolated blood vessel segments are used to study vasodilation and other vascular responses. The AT2 receptor is involved in vasodilation, often via the release of nitric oxide. nih.gov In rat aorta, AT1 and AT2 receptor stimulation has been associated with enhanced apoptosis of smooth muscle cells. ahajournals.org

Retinal Explants : To study neuroregenerative effects, retinal explants from rats can be cultured. This model has been used to evaluate neurite outgrowth from retinal ganglion cells, demonstrating that AT2R activation promotes axonal regeneration. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the integrated physiological and pathophysiological roles of the AT2 receptor in a whole organism. monash.edu

Genetically Modified Models (e.g., AT2R Knockout Mice, AT1A Receptor Knockout Mice)

Genetically engineered mice that lack specific angiotensin receptors are powerful tools for dissecting the function of the AT2 receptor.

AT2R Knockout (KO) Mice : Mice lacking the AT2R gene (AT2R-/- or AT2KO) are crucial for confirming the receptor's role in various processes. Studies using these mice have revealed sex-specific roles for AT2R in blood pressure regulation and insulin (B600854) sensitivity. ahajournals.orgnih.gov For example, female AT2R KO mice displayed decreased insulin sensitivity compared to their wild-type littermates, a difference not observed in males. nih.gov In models of kidney disease, AT2R KO mice showed greater susceptibility to high-fat diet-induced renal injury, suggesting a protective role for the receptor. nih.gov Furthermore, the specificity of pharmacological agents is often confirmed in these models; for instance, the anti-inflammatory effects of the agonist C21 were absent in dermal fibroblasts from AT2R-deficient animals. ahajournals.org

AT1A Receptor Knockout (AT1A KO) Mice : Since the AT1A receptor subtype mediates many of the major pressor and pathological effects of Ang II in mice, its deletion allows for the study of AT2R-mediated effects with reduced AT1R interference. ahajournals.orgnih.gov AT1A KO mice are protected from the development of two-kidney, one-clip (2K1C) hypertension. ahajournals.org Studies in mice lacking both AT1A and AT1B receptors have suggested that the AT2 receptor can mediate a paradoxical increase in blood pressure following ACE inhibition, highlighting its role in circulatory homeostasis. pnas.org

Animal ModelKey Research FindingReference
AT2R Knockout (KO) MiceShowed no differences from controls in left ventricular function or fibrosis after myocardial infarction in one study. revportcardiol.org
AT2R Knockout (KO) MiceExhibit greater susceptibility to high-fat diet-induced kidney injury and an imbalance in renal RAS components. nih.gov
AT2R Knockout (KO) MiceDisplay a sex-specific attenuation of insulin sensitivity, primarily in females. nih.gov
AT1A Receptor Knockout (KO) MiceAre protected from developing 2K1C Goldblatt hypertension. ahajournals.org
AT1A/AT1B Double KO MiceExhibit reduced blood pressure that paradoxically increases after ACE inhibitor administration, suggesting an AT2R-mediated effect. pnas.org

Pharmacological Intervention Models Utilizing Selective AT2R Ligands (Agonists and Antagonists)

The development of selective AT2R ligands has been pivotal for probing the receptor's function in vivo.

Current Research Challenges, Controversies, and Future Directions for At2 Receptor Ligand Research

Elucidation of the Full Spectrum of AT2R Signaling Pathways

A primary challenge in AT2R research is the complete characterization of its signaling mechanisms, which are notably atypical for a G protein-coupled receptor (GPCR). frontiersin.orgnih.gov Unlike the AT1R, the AT2R often signals through pathways independent of heterotrimeric G proteins and does not readily desensitize or downregulate upon ligand binding. ahajournals.orgahajournals.org This has led to the investigation of a diverse array of signaling cascades.

Key research findings indicate that AT2R signaling involves:

G Protein-Independent Pathways : A significant portion of AT2R signaling bypasses traditional G-protein coupling. ahajournals.orgahajournals.orgcore.ac.uk The receptor's structure, particularly the presence of helix VIII, may physically block the recruitment of G proteins and β-arrestin, pushing it towards these alternative pathways. nih.govcore.ac.uk

Interaction with Partner Proteins : The AT2R interacts with various intracellular proteins that mediate its effects. frontiersin.org AT2R-interacting protein 1 (ATIP1) is a key partner that can chaperone the receptor to the cell surface and mediate anti-growth and antioxidant effects through the activation of phosphatases. ahajournals.orgportlandpress.com In the heart, the AT2R can bind to the promyelocytic zinc finger protein (PLZF), which has been implicated in cardiac hypertrophy. ahajournals.orgportlandpress.com

Activation of Phosphatases : A well-documented signaling route for the AT2R is the activation of several protein phosphatases. frontiersin.orgnih.gov These include SH2-domain-containing phosphatase 1 (SHP-1), mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1), and protein phosphatase 2A (PP2A). frontiersin.orgnih.govportlandpress.com By activating these phosphatases, the AT2R can dephosphorylate and thereby modulate the activity of key signaling molecules like the MAP kinases (e.g., ERK1/2), often leading to anti-proliferative and pro-apoptotic effects. frontiersin.orgportlandpress.com

Nitric Oxide/cGMP Pathway : AT2R activation is frequently linked to the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orgnih.govportlandpress.com This can occur through the activation of the kallikrein-kinin system and subsequent bradykinin (B550075) release, or via a direct, bradykinin-independent mechanism. frontiersin.orgportlandpress.com This pathway is central to the vasodilatory and natriuretic effects of AT2R stimulation. nih.govportlandpress.com

Signaling Pathway/MechanismKey MediatorsAssociated Downstream EffectsReferences
G Protein-Independent SignalingATIP1, PLZFAnti-growth, antioxidant effects, cardiac hypertrophy ahajournals.orgportlandpress.com
Phosphatase ActivationSHP-1, MKP-1, PP2AInhibition of MAPK pathway, anti-proliferative, pro-apoptotic effects frontiersin.orgnih.govportlandpress.com
NO/cGMP PathwayBradykinin, Nitric Oxide Synthase (NOS)Vasodilation, natriuresis, anti-fibrotic effects frontiersin.orgnih.govportlandpress.com
Kinase ModulationSrc Family Kinases (e.g., Fyn)Neurite outgrowth frontiersin.org

Resolving Ambiguities in the Functional Characterization of AT2R Ligands

The functional characterization of AT2R has been historically complicated by the pharmacological properties of the available ligands. core.ac.uknih.gov The first synthetic, selective ligands, the peptide CGP42112 and the small molecule PD123319, were initially classified as antagonists. core.ac.uknih.gov However, subsequent research suggested that CGP42112 acts as a partial or even full agonist, while PD123319 has been observed to produce beneficial effects consistent with agonism, creating significant controversy and complicating the interpretation of decades of research. core.ac.uknih.govrevportcardiol.orgnih.gov

The development of the non-peptide agonist Compound 21 (C21) revolutionized the field, providing a more direct tool for stimulating the AT2R without the confounding properties of earlier ligands. portlandpress.comrevportcardiol.orgnih.gov Similarly, the creation of highly selective antagonists like EMA401 has helped to clarify the effects of AT2R blockade. acs.orgnih.gov Despite these advances, a continuing challenge is to re-evaluate earlier findings in light of the evolving understanding of these foundational research tools. The functional activity of a ligand can be nuanced, and fully characterizing a compound as a full agonist, partial agonist, antagonist, or biased agonist remains a critical task for the field. core.ac.uk

Comprehensive Understanding of AT1R/AT2R Functional Balance and Cross-Talk

The AT2R is often described as a counter-regulatory force to the AT1R. core.ac.ukportlandpress.comnih.gov While AT1R activation typically promotes vasoconstriction, inflammation, and fibrosis, AT2R stimulation often leads to the opposite effects, such as vasodilation, anti-inflammatory, and anti-fibrotic actions. core.ac.ukmdpi.comahajournals.org A major research focus is to understand the mechanisms governing this functional balance, which appears critical for maintaining tissue homeostasis.

A key mechanism of this interplay is receptor heterodimerization. revportcardiol.orgnih.gov The AT1R and AT2R can form a heterodimer complex, which has been shown to inhibit AT1R-mediated signaling. revportcardiol.orgnih.gov This interaction can occur constitutively, independent of ligand binding. ahajournals.orgnih.gov The AT2R also forms heterodimers with other receptors, including the bradykinin B2 receptor (B2R) and the Mas receptor (MasR), which is the receptor for Angiotensin-(1-7). revportcardiol.orgahajournals.orgnih.govahajournals.org

AT2R-B2R heterodimers can enhance nitric oxide production. revportcardiol.orgnih.gov

AT2R-MasR heterodimers create a functional interdependence between these two protective receptors of the renin-angiotensin system. nih.govahajournals.orgahajournals.org

Understanding the stoichiometry, dynamics, and functional consequences of these receptor complexes in different tissues and disease states is a significant future direction. ahajournals.orgnih.gov Disruption of this delicate AT1R/AT2R balance is increasingly implicated in various pathologies, including neuroinflammation and cardiovascular disease. mdpi.com

Development of Novel Highly Selective and Efficacious AT2R Ligands

The development of better research tools and potential therapeutics remains a central challenge. nih.gov Early research was limited by ligands that were either non-selective, had mixed agonist/antagonist properties, or were peptides with poor metabolic stability and oral bioavailability. revportcardiol.orgnih.gov

The field has evolved significantly with the design and synthesis of non-peptide small molecules with high selectivity and improved drug-like properties. nih.govresearchgate.net

Agonists : The development of C21 was a major breakthrough, providing a potent and selective tool for direct AT2R activation in vivo. nih.govresearchgate.net

Antagonists : The creation of EMA401, a highly selective antagonist, has enabled more precise studies of AT2R inhibition and has been explored for therapeutic use. acs.orgnih.govnih.gov Medicinal chemistry efforts continue to optimize such compounds, seeking to improve properties like metabolic stability and bioavailability. acs.orgnih.gov

Future development will be guided by the recently solved crystal structure of the AT2R. nih.govosti.gov This structural information reveals key differences in the ligand-binding pockets of AT1R and AT2R, which can be exploited for the rational design of new, highly selective, and efficacious ligands with tailored signaling profiles (e.g., biased agonists that selectively activate certain downstream pathways). osti.govnih.gov

CompoundTypeSelectivityKey Research Finding/UseReferences
CGP42112Peptide; Initially antagonist, now considered partial/full agonistAT2R selectiveEarly research tool with controversial pharmacology core.ac.uknih.govrevportcardiol.org
PD123319Non-peptide; Initially antagonist, shows some agonist-like effectsAT2R selectiveWidely used early antagonist; interpretation of results is complex core.ac.uknih.govrevportcardiol.org
Compound 21 (C21)Non-peptide AgonistHighly AT2R selectiveRevolutionized AT2R research by allowing direct, specific activation portlandpress.comnih.govresearchgate.net
EMA401Non-peptide AntagonistHighly AT2R selectivePotent antagonist used to study AT2R blockade; explored therapeutically acs.orgnih.govnih.gov
β-Pro7-Ang IIIPeptide AgonistVery high AT2R selectivityA highly selective peptide agonist developed for research monash.eduguidetopharmacology.org

Unraveling Context-Dependent Actions of AT2R Ligand Activation

A significant challenge in AT2R research is that the receptor's function is highly context-dependent. ahajournals.org The effects of AT2R activation can vary dramatically based on:

Tissue and Cell Type : The receptor's downstream signaling can be cell-specific. For instance, AT2R stimulation was found to increase collagen synthesis in vascular smooth muscle cells but had the opposite effect in fibroblasts. ahajournals.org Similarly, its effect on the p42/p44 MAPK pathway can be either activation or inhibition depending on the cell model. frontiersin.org

Developmental Stage : The AT2R is highly expressed in many fetal tissues, but its expression declines significantly after birth, becoming restricted to specific organs in adults. portlandpress.comnih.govnih.govjddtonline.info

Pathophysiological State : In adult tissues, AT2R expression is often low under normal conditions but is significantly upregulated in response to tissue injury, inflammation, or in pathological states like myocardial infarction and hypertension. portlandpress.comrevportcardiol.orgnih.govmdpi.com This upregulation suggests a role in tissue repair and remodeling processes. nih.govjddtonline.info

These findings highlight that there is no single, universal function of AT2R activation. Future research must carefully consider the specific cellular and pathological context to accurately interpret experimental results and to identify therapeutic opportunities where AT2R modulation would be beneficial.

Identification of Novel Therapeutic Applications for AT2R Ligands (Excluding specific clinical trial outcomes)

The protective profile of AT2R activation—being generally anti-inflammatory, anti-fibrotic, anti-proliferative, and vasodilatory—points to a wide range of potential therapeutic applications. nih.govnih.govpatsnap.com A key future direction is the continued exploration of these applications, moving beyond its traditional association with cardiovascular disease.

Emerging areas of interest for AT2R-targeted therapies include:

Neuroprotection and Neuroregeneration : Pharmacological studies have shown that AT2R stimulation promotes neurite outgrowth and can have neuroprotective effects in models of neuronal injury. frontiersin.orgmdpi.comresearchgate.net This has sparked interest in its potential for treating peripheral neuropathies and neurodegenerative diseases. patsnap.commdpi.com

Metabolic Disorders : AT2R activation has been shown to improve insulin (B600854) sensitivity and glucose tolerance in animal models, suggesting a potential role in managing metabolic dysfunction. nih.govresearchgate.net

Anti-inflammatory Therapies : Given its role in modulating inflammatory processes, AT2R agonists are being considered as potential treatments for a variety of inflammatory conditions. nih.govpatsnap.com

Tissue Protection and Regeneration : The upregulation of AT2R in response to injury and its anti-fibrotic and pro-regenerative effects suggest its agonists could be used to promote healing and protect organs like the heart, kidneys, and lungs from damage. nih.govahajournals.orgnih.gov

Conversely, in some contexts, such as certain types of neuropathic pain or cancer, blocking the AT2R with antagonists has been proposed as a therapeutic strategy. pnas.org The continued development of selective agonists and antagonists will be crucial for exploring these diverse and sometimes opposing therapeutic hypotheses. nih.govmdpi.com

Q & A

Q. What experimental models are commonly used to characterize the functional effects of AT2 receptor ligands like CGP 42112?

Methodological Answer: CGP 42112, a selective AT2 receptor agonist, is evaluated in in vitro models such as isolated aortic rings (to measure inhibition of angiotensin II-induced contraction; IC50 = 1.9 μM) and renal proximal tubule assays (to assess Na+, K+-ATPase inhibition and sodium excretion) . In vivo models include rodent studies measuring urinary sodium excretion and blood pressure modulation. Dose-response curves and receptor binding assays (Ki = 0.24 nM for AT2) are critical for validating ligand specificity .

Q. How does AT2 receptor distribution vary across tissues, and what implications does this have for experimental design?

Methodological Answer: AT2 receptors are expressed at low levels in healthy adult tissues but are upregulated in pathological states (e.g., renal injury, myocardial infarction). Immunohistochemistry, radioligand binding (e.g., ¹²⁵I-Sarcosine¹, Isoleucine⁸ angiotensin II), and qPCR are used to map receptor density. Regional variations in brain AT2 binding (e.g., 57% reduction in neurolysin knockout mice) highlight the need for tissue-specific controls .

Q. What methodological approaches are used to study the vasodilatory and anti-fibrotic effects of AT2 receptor activation?

Methodological Answer:

  • Vasodilation : Isolated vessel preparations (e.g., aortic rings) treated with AT2 agonists (e.g., CGP 42112) and antagonists (e.g., PD 123177) to measure nitric oxide (NO)/cGMP signaling .
  • Anti-fibrosis : Fibroblast cultures or animal models of pulmonary/kidney fibrosis, assessing collagen deposition via Masson’s trichrome staining and TGF-β pathway markers .

Advanced Research Questions

Q. How can researchers resolve contradictions between pharmacological and genetic studies of AT2 receptor function?

Methodological Answer: Discrepancies arise from ligand-independent AT2 signaling and compensatory mechanisms in knockout models. Strategies include:

  • Conditional knockout models to avoid developmental compensation.
  • Unbiased screening (e.g., yeast two-hybrid, microarrays) to identify novel AT2-interacting proteins (e.g., neurolysin) .
  • Ligand-free assays to isolate constitutive receptor activity .

Q. What structural modifications enhance the affinity and selectivity of non-peptide AT2 receptor ligands?

Methodological Answer: Rigidification of flexible side chains (e.g., indane scaffolds in compound 10a/b) improves binding affinity (Ki = 2.2–7.0 nM). Stereochemical optimization (e.g., enantiomer pairs 7a/b) can convert agonists to antagonists, requiring chiral HPLC for isolation (>99% purity) . Computational modeling (e.g., 3D-QSAR, homology models) guides residue-specific interactions, such as Tyr in angiotensin II .

Q. How do AT2 receptors mediate opposing effects (e.g., vasodilation vs. vasoconstriction) in different contexts?

Methodological Answer: Context-dependent outcomes are influenced by:

  • Receptor dimerization : AT2 heterodimers with AT1 or Mas receptors alter downstream signaling.
  • Cell type-specific pathways : Neuronal AT2 activation stimulates NO, while vascular effects may involve prostaglandins .
  • Pathological state : Upregulation in injury models skews signaling toward repair pathways (e.g., apoptosis in fetal adrenal gland involution) .

Q. What advanced techniques are used to study ligand-independent AT2 receptor signaling?

Methodological Answer:

  • Constitutive activity assays : Overexpression of AT2 in HEK293 cells with cAMP/NF-κB reporters.
  • Proteomic profiling : Co-immunoprecipitation (Co-IP) and mass spectrometry to identify binding partners (e.g., SHP-1 phosphatase) .
  • CRISPR/Cas9 screens to map genes modulating AT2’s basal activity .

Q. How can researchers optimize in vitro systems for studying AT2 receptor variants and epitope-tagged constructs?

Methodological Answer: Stable cell lines (e.g., CHO-K1) expressing epitope-tagged AT2 require:

  • Flow cytometry to confirm surface expression.
  • Cell cycle synchronization (e.g., serum starvation) to control receptor density .
  • Functional validation via calcium flux or ERK phosphorylation assays .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing regional variations in AT2 receptor binding density?

Methodological Answer: Two-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare binding across brain regions and genotypes. Normalize data to total protein content or housekeeping genes (e.g., GAPDH) .

Q. How should contradictory data on AT2’s role in cell growth (anti-proliferative vs. pro-hypertrophic) be reconciled?

Methodological Answer: Meta-analysis of tissue-specific transcriptomics (e.g., GEO datasets) to identify context-dependent pathways. In vitro models with tunable AT2 expression (e.g., tetracycline-inducible systems) can isolate growth effects .

Therapeutic Implications

Q. What preclinical evidence supports AT2 receptor agonists as therapeutics for fibrotic diseases?

Methodological Answer: Compound 21 (C21) reduces collagen deposition in rodent lung/kidney fibrosis models via:

  • Anti-inflammatory effects : Downregulation of IL-6 and TNF-α.
  • Pro-apoptotic signaling : Caspase-3 activation in myofibroblasts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.